2-(Bromomethyl)-2-methyloxirane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-2-methyloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(2-5)3-6-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIGCFPMFRTVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305198 | |
| Record name | 2-(Bromomethyl)-2-methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49847-47-4 | |
| Record name | 2-(Bromomethyl)-2-methyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49847-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-2-methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Bromomethyl)-2-methyloxirane (CAS No. 49847-47-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 2-(Bromomethyl)-2-methyloxirane, a bifunctional electrophilic reagent with significant potential in organic synthesis, particularly in the development of pharmaceutical intermediates. This document details its chemical identity, physicochemical properties, synthesis, and key chemical transformations, with a focus on nucleophilic substitution and ring-opening reactions. Experimental protocols and quantitative data are presented to facilitate its application in research and development.
Chemical Identity and Properties
This compound is a versatile synthetic intermediate characterized by the presence of a strained oxirane ring and a reactive bromomethyl group.
| Property | Value | Source |
| CAS Number | 49847-47-4 | [1][2] |
| Molecular Formula | C₄H₇BrO | [2] |
| Molecular Weight | 151.00 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | (2-Methyl-2-oxiranyl)methyl bromide, 3-Bromo-2-methylpropene oxide | |
| SMILES | CC1(CBr)OC1 | [2] |
| InChIKey | KLIGCFPMFRTVFR-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Value |
| Appearance | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in most organic solvents |
Synthesis
A common synthetic route to this compound involves the epoxidation of 3-bromo-2-methyl-1-propene.
Experimental Protocol: Epoxidation of 3-Bromo-2-methyl-1-propene
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
3-Bromo-2-methyl-1-propene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-bromo-2-methyl-1-propene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium sulfite solution.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by two electrophilic sites: the carbon of the bromomethyl group and the carbons of the oxirane ring. This dual reactivity allows for a range of selective transformations.
Nucleophilic Substitution at the Bromomethyl Group
The primary bromide is a good leaving group, readily participating in SN2 reactions with various nucleophiles, leaving the epoxide ring intact under appropriate conditions.
General Reaction Workflow:
Figure 2: Workflow for nucleophilic substitution.
Ring-Opening Reactions of the Oxirane Moiety
The strained three-membered ring of the oxirane is susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of this attack is dependent on the reaction conditions.
-
Basic or Neutral Conditions: Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon of the epoxide ring. For this compound, this would be the methylene carbon of the oxirane.
-
Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The attack can then occur at the more substituted carbon due to the development of a partial positive charge, resembling an SN1-like transition state.
Synthesis of β-Amino Alcohols
A significant application of epoxides in drug development is the synthesis of β-amino alcohols, a common motif in many pharmaceutical agents.[3][4][5] The reaction of this compound with amines can lead to the formation of these valuable intermediates.
Experimental Protocol: Reaction with Aniline
Reaction Scheme:
Figure 3: Ring-opening with aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an equimolar amount of aniline to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted aniline and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Expected Regioselectivity: Based on general principles of epoxide ring-opening under neutral or slightly basic conditions, the nucleophilic attack of the amine is expected to occur at the less sterically hindered methylene carbon of the oxirane ring.
Spectroscopic Data
Characterization of this compound and its reaction products is typically performed using standard spectroscopic techniques.
| Technique | Key Features for this compound |
| ¹H NMR | Signals corresponding to the methyl group, the methylene protons of the bromomethyl group, and the diastereotopic protons of the oxirane ring. |
| ¹³C NMR | Resonances for the methyl carbon, the bromomethyl carbon, the quaternary carbon of the oxirane, and the methylene carbon of the oxirane. |
| IR Spectroscopy | Characteristic C-O-C stretching frequencies for the epoxide ring (around 1250 cm⁻¹ and 850-950 cm⁻¹), and C-Br stretching frequency (around 500-600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern, including the isotopic pattern for bromine. |
Safety and Handling
This compound is expected to be a reactive and potentially hazardous compound. Appropriate safety precautions should be taken when handling this chemical.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
This compound is a valuable bifunctional building block in organic synthesis. Its dual electrophilic nature allows for a variety of selective chemical transformations, making it a useful tool for the synthesis of complex molecules, including intermediates for drug discovery. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application. Further investigation into the specific reaction kinetics and the scope of its utility with a broader range of nucleophiles will continue to expand its role in modern synthetic chemistry.
References
- 1. Oxirane, (bromomethyl)- [webbook.nist.gov]
- 2. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gchemglobal.com [gchemglobal.com]
- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
An In-depth Technical Guide to 2-(Bromomethyl)-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties and Data
2-(Bromomethyl)-2-methyloxirane is a bifunctional organic compound featuring both a reactive epoxide ring and a bromomethyl group. This unique structure makes it a versatile intermediate in organic synthesis, offering multiple pathways for chemical modification. The presence of two electrophilic centers allows for sequential or competing nucleophilic reactions, providing access to a variety of more complex molecular architectures.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H7BrO | [1][3][4] |
| Molecular Weight | 151.00 g/mol | [1][3][4] |
| CAS Number | 49847-47-4 | [1][3][4] |
| Boiling Point | Data not available | [5] |
| Melting Point | Data not available | |
| Density | Data not available | [5] |
| Solubility | Data not available | [5] |
Table 2: Spectroscopic Data Summary
| Spectrum Type | Data |
| ¹H NMR | Predicted chemical shifts suggest signals for the methyl, bromomethyl, and oxirane ring protons. However, experimental data for this compound is not readily available in the searched literature. |
| ¹³C NMR | Predicted chemical shifts would correspond to the four distinct carbon environments: the methyl group, the bromomethyl carbon, the quaternary epoxide carbon, and the methylene epoxide carbon. No experimental spectra were found in the searched literature. |
| Infrared (IR) | Expected characteristic peaks would include C-O-C stretching for the epoxide ring and C-Br stretching. Specific spectral data for this compound is not available in the searched databases. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of bromine and other fragments. No experimental mass spectrum for this specific compound was found. |
Reactivity and Chemical Behavior
The reactivity of this compound is dominated by the presence of two electrophilic sites: the carbon atoms of the oxirane ring and the carbon of the bromomethyl group.[2]
-
Nucleophilic Attack at the Bromomethyl Group: The primary carbon-bromine bond is susceptible to SN2 attack by a wide range of nucleophiles, leading to the displacement of the bromide ion.[2]
-
Ring-Opening of the Epoxide: The strained three-membered ether ring can be opened by nucleophiles under both acidic and basic conditions. The regioselectivity of the ring-opening is influenced by the reaction conditions and the nature of the nucleophile.
-
Intramolecular Reactions: The dual functionality of the molecule allows for the possibility of intramolecular reactions, where a nucleophile, after substituting the bromine, can then attack the epoxide ring, leading to the formation of cyclic compounds.
Caption: General reactivity pathways of this compound.
Experimental Protocols
General Synthesis Methodology: Bromination and Intramolecular Cyclization
A common route to this class of compounds involves a two-step process starting from an appropriate unsaturated alcohol.[2]
-
Bromohydrin Formation: The unsaturated precursor, likely 2-methyl-2-propen-1-ol, would be reacted with a source of electrophilic bromine in the presence of water. This results in the formation of a bromohydrin intermediate.
-
Intramolecular Cyclization (Williamson Ether Synthesis): The resulting bromohydrin is then treated with a strong base. The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine and displacing the bromide to form the epoxide ring.[2]
Caption: Generalized synthetic workflow for this compound.
Potential Applications in Drug Development and Organic Synthesis
While specific biological activities for this compound have not been documented in the searched literature, its structural motifs are present in various biologically active molecules. Epoxides are known to be reactive intermediates that can alkylate nucleophilic residues in biological macromolecules. This reactivity, if properly harnessed and directed, could be of interest in the design of targeted covalent inhibitors.
The bifunctional nature of this compound makes it a potentially valuable building block for the synthesis of complex heterocyclic compounds, which are a cornerstone of many pharmaceutical agents.
Caption: A potential synthetic route to heterocyclic compounds.
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound represents a versatile yet under-characterized chemical entity. Its dual electrophilic nature suggests significant potential as a building block in synthetic and medicinal chemistry. However, a notable lack of publicly available quantitative physicochemical data, detailed experimental protocols, and biological studies highlights a clear need for further research to fully elucidate its properties and potential applications. This guide summarizes the current state of knowledge and is intended to serve as a foundation for future investigations into this promising compound.
References
2-(Bromomethyl)-2-methyloxirane mechanism of formation
An In-depth Technical Guide on the Formation Mechanism of 2-(Bromomethyl)-2-methyloxirane
Authored by: Gemini
Abstract: This technical whitepaper provides a comprehensive examination of the primary synthetic pathways for the formation of this compound, a valuable epoxide intermediate in organic synthesis. The document details two core mechanistic routes: the direct epoxidation of 3-bromo-2-methylpropene via a peroxy acid and a two-step process involving halohydrin formation followed by intramolecular cyclization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a thorough understanding of the underlying chemical principles.
Introduction
This compound is a functionalized epoxide that serves as a versatile building block in the synthesis of more complex molecular architectures. Its utility stems from the presence of two reactive sites: the strained oxirane ring, which is susceptible to nucleophilic ring-opening, and the primary alkyl bromide, which can participate in nucleophilic substitution reactions. A clear understanding of its formation mechanisms is crucial for optimizing reaction conditions, maximizing yields, and controlling stereochemistry in synthetic applications. This document outlines the two predominant methods for its synthesis.
Core Formation Mechanisms
The synthesis of this compound is primarily achieved through two distinct and effective pathways.
Mechanism I: Direct Epoxidation of 3-Bromo-2-methylpropene
The most direct and widely employed method for the synthesis of this compound is the epoxidation of 3-bromo-2-methylpropene (also known as methallyl bromide)[1]. This reaction is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
The mechanism is a concerted, single-step process where the peroxy acid delivers an oxygen atom to the alkene's double bond[2][3]. The pi bond of the alkene acts as a nucleophile, attacking the terminal oxygen of the peroxy acid, which is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group. Simultaneously, a proton is transferred, and the O-O bond is cleaved[2]. This concerted nature ensures a syn-addition of the oxygen atom to the plane of the double bond.
Caption: Workflow for Direct Epoxidation.
Mechanism II: Halohydrin Formation and Intramolecular Cyclization
An alternative, two-step pathway involves the initial formation of a halohydrin from 3-bromo-2-methylpropene, followed by a base-induced intramolecular SN2 reaction to form the epoxide ring[4][5].
Step 1: Bromohydrin Formation The alkene (3-bromo-2-methylpropene) is treated with a source of hypobromous acid (HOBr), which can be generated in situ from a reagent like N-bromosuccinimide (NBS) in the presence of water. The reaction proceeds via a cyclic bromonium ion intermediate. Water then attacks this intermediate as a nucleophile. Due to Markovnikov's rule, the water molecule attacks the more substituted carbon of the former double bond, leading to the formation of 2-bromo-1-(bromomethyl)-2-propanol.
Step 2: Base-Induced Ring Closure The resulting bromohydrin is then treated with a strong base, such as sodium hydroxide (NaOH)[4]. The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine atom (the one added in step 1) and displacing the bromide ion in an intramolecular SN2 reaction. This ring-closing step forms the desired this compound.
Caption: Halohydrin Formation and Cyclization Pathway.
Experimental Protocols
The following sections provide generalized experimental procedures based on established chemical literature for the synthesis of epoxides.
Protocol for Direct Epoxidation using m-CPBA
-
Reaction Setup: A solution of 3-bromo-2-methylpropene (1.0 eq.) in a chlorinated solvent, such as dichloromethane (CH₂Cl₂), is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).
-
Workup: Upon completion, the reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is then washed sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Protocol for Halohydrin Formation and Cyclization
-
Bromohydrin Formation: To a stirred solution of 3-bromo-2-methylpropene (1.0 eq.) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water, N-bromosuccinimide (NBS, 1.05 eq.) is added slowly at room temperature. The mixture is stirred for several hours until TLC analysis indicates complete consumption of the starting material.
-
Extraction: The reaction mixture is diluted with water and extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude bromohydrin intermediate.
-
Ring Closure: The crude bromohydrin is dissolved in a suitable solvent like methanol. An aqueous solution of sodium hydroxide (1.5 eq.) is added dropwise at 0 °C. The reaction is stirred and allowed to warm to room temperature over 1-2 hours.
-
Final Workup and Purification: The mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude epoxide is purified by vacuum distillation.
Quantitative Data Summary
The efficiency of the formation of this compound is dependent on the chosen synthetic route and reaction conditions. The following table summarizes typical quantitative data reported in the literature for analogous epoxidation reactions.
| Parameter | Direct Epoxidation (m-CPBA) | Halohydrin Formation & Cyclization | Reference |
| Starting Material | 3-Bromo-2-methylpropene | 3-Bromo-2-methylpropene | |
| Typical Yield | 75-90% | 60-80% (over two steps) | [6] |
| Reaction Temperature | 0 °C to Room Temp. | Room Temp. (Step 1); 0 °C to RT (Step 2) | |
| Reaction Time | 2-6 hours | 4-8 hours (Step 1); 1-3 hours (Step 2) | |
| Key Reagents | m-CPBA, CH₂Cl₂ | NBS, H₂O/DMSO; NaOH | [4][5] |
| Primary Byproduct | meta-Chlorobenzoic acid | Succinimide, Sodium Bromide |
Conclusion
The formation of this compound can be reliably achieved through two primary mechanistic pathways. The direct epoxidation of 3-bromo-2-methylpropene with a peroxy acid like m-CPBA offers a highly efficient, one-step synthesis with good yields. The alternative two-step method, proceeding through a bromohydrin intermediate followed by base-catalyzed ring closure, provides another viable route. The choice of method may depend on factors such as reagent availability, scalability, and tolerance of other functional groups within the substrate. Both mechanisms are fundamental transformations in organic synthesis, and a detailed understanding of their execution is essential for professionals in chemical and pharmaceutical development.
References
Spectral Data Analysis of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 2-(Bromomethyl)-2-methyloxirane (C₄H₇BrO), a substituted oxirane of interest in synthetic chemistry and drug discovery. Due to a lack of publicly available experimental spectra for this specific compound, this document presents a predictive analysis based on data from structurally similar compounds, including (bromomethyl)oxirane and methyloxirane. The information herein is intended to serve as a reference for the identification and characterization of this molecule.
Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to related molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~1.4 - 1.6 | Singlet (s) | N/A |
| -CH₂- (oxirane ring) | ~2.6 - 2.9 | Doublet of Doublets (dd) | Geminal and Vicinal Coupling |
| -CH₂Br | ~3.3 - 3.6 | Singlet (s) or AB quartet | N/A or Geminal Coupling |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| -CH₃ | ~15 - 25 |
| Quaternary Carbon (C-2) | ~55 - 65 |
| -CH₂- (oxirane ring, C-3) | ~45 - 55 |
| -CH₂Br | ~30 - 40 |
Table 3: Predicted IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2900 - 3000 | Medium-Strong |
| C-O-C stretch (oxirane ring) | 1250 - 1280 (asymmetric), 820-950 (symmetric) | Strong |
| C-Br stretch | 500 - 600 | Medium-Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z | Notes |
| [M]⁺ | 150/152 | Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |
| [M-CH₃]⁺ | 135/137 | Loss of a methyl group. |
| [M-CH₂Br]⁺ | 57 | Loss of the bromomethyl group. |
| [CH₂Br]⁺ | 93/95 | Bromomethyl cation. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) interface (GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for small, relatively stable organic molecules and typically provides detailed fragmentation patterns.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative abundance vs. m/z).
Visualization of Molecular Structure and Key Spectral Features
The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments relevant to NMR spectroscopy.
Caption: Predicted NMR correlations for this compound.
Navigating the Stability and Storage of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-2-methyloxirane is a bifunctional electrophilic reagent of significant interest in synthetic chemistry, particularly in the development of pharmaceutical intermediates. Its utility stems from the presence of two reactive sites: a strained oxirane ring and a primary alkyl bromide. This dual functionality allows for a range of sequential or competing nucleophilic substitution reactions, making it a versatile building block for constructing complex molecular architectures.[1] However, this inherent reactivity also poses challenges regarding its stability and requires strict adherence to appropriate storage and handling protocols to ensure its integrity and prevent hazardous situations. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, based on available safety and technical data.
Chemical Profile and Inherent Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring and the susceptibility of the bromomethyl group to nucleophilic attack. The three-membered oxirane ring is highly strained and prone to ring-opening reactions with a variety of nucleophiles.[1] Simultaneously, the carbon-bromine bond is a good leaving group, facilitating SN2 reactions.[1] Understanding this reactivity is crucial for predicting potential degradation pathways and incompatibilities.
Stability Profile
Factors Influencing Stability:
-
Temperature: Elevated temperatures can significantly increase the rate of decomposition and polymerization. One source indicates that vapor/air mixtures can be explosive upon intense warming.[3]
-
Light: Protection from light is recommended, suggesting that photodegradation may be a concern.[4]
-
Incompatible Materials: Contact with incompatible materials can lead to vigorous reactions. For the analogous compound, 2-(chloromethyl)-2-methyloxirane, strong oxidizing agents and amines are listed as incompatible.[5] It is prudent to assume similar incompatibilities for the bromo-variant.
-
Moisture: While not explicitly stated for this compound, moisture can react with epoxides, leading to hydrolysis.
Hazardous Decomposition Products:
Detailed studies on the specific hazardous decomposition products of this compound are not specified in the reviewed literature.[2] However, for a related compound, 2-bromo-2-methylpropane, thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[6] It is reasonable to anticipate similar decomposition products for this compound under thermal stress.
Recommended Storage and Handling Conditions
To maintain the chemical integrity and ensure the safety of laboratory personnel, the following storage and handling conditions are recommended.
Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area.[3][4] Specific recommendations vary from ambient[7] to 5-35°C or -20°C for long-term storage, especially in solution.[4] | To minimize thermal decomposition and pressure build-up. |
| Light | Protect from direct sunlight.[4] | To prevent potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen).[4] | To prevent reaction with atmospheric components like moisture and oxygen. |
| Container | Keep container tightly sealed.[3][4] | To prevent evaporation and exposure to atmospheric contaminants. |
| Location | Store in a dry place.[3] Keep away from heat, sparks, open flames, and other ignition sources.[3][5] | To prevent fire or explosion hazards and potential hydrolysis. |
| Incompatibilities | Segregate from strong oxidizing agents and amines.[5] | To avoid potentially vigorous or hazardous reactions. |
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the stability testing of this compound were not identified in the public literature. However, a general approach to assessing the stability of a reactive chemical intermediate would typically involve the following:
-
Forced Degradation Studies: Subjecting the compound to accelerated stress conditions (e.g., elevated temperature, high humidity, UV/Vis light exposure, and extreme pH) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under the recommended storage conditions and monitoring its purity and the formation of any degradants over an extended period.
-
Analytical Methodology: Employing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS), to separate and identify the parent compound from any potential degradation products.
Given the lack of specific published methods, researchers working with this compound are advised to develop and validate their own stability-indicating analytical methods based on these general principles.
Visualizing Stability and Handling Workflows
To provide a clearer understanding of the factors influencing the stability of this compound and the recommended workflow for its safe handling and storage, the following diagrams are provided.
References
- 1. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 49847-47-4 | ZBA84747 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Chloromethyl)-2-methyloxirane | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methanol;2-methyloxirane;oxirane | C6H14O3 | CID 165778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. 2-METHYLOXIRANE - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to the Safe Handling and Precautionary Measures for 2-(Bromomethyl)-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer and adhere to all applicable local, state, and federal regulations before handling any chemical.
Introduction
2-(Bromomethyl)-2-methyloxirane (CAS No: 49847-47-4) is a reactive epoxide compound utilized in various organic synthesis applications.[1] Its structure, featuring a strained oxirane ring and a bromomethyl group, makes it a valuable intermediate for introducing specific functional groups into molecules.[1] However, this reactivity also presents significant health and safety hazards. Epoxides as a class are known for their potential to cause irritation, sensitization, and have mutagenic or carcinogenic properties.[2] Therefore, a thorough understanding of its properties and strict adherence to safety protocols are imperative for its use in a laboratory or manufacturing setting.
This guide provides comprehensive safety information, handling procedures, and emergency protocols specifically for this compound, designed for professionals in research and development.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory tract.[3]
GHS Classification
The Globally Harmonized System (GHS) classification for this compound is summarized below.[3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Hazard Pictograms:
Physical, Chemical, and Toxicological Properties
While comprehensive toxicological properties have not been thoroughly investigated, the available data is presented below.[3]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 49847-47-4 | [3] |
| Molecular Formula | C₄H₇BrO | [3] |
| Molecular Weight | 151.00 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
Table 2: Toxicological Data
| Test | Result | Reference |
| Acute Toxicity, Oral | Category 4 | [3] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH or NTP. | [3] |
| Aspiration Hazard | No data available | [3] |
Experimental and Handling Protocols
Strict adherence to established protocols is crucial to minimize risk. The following protocols outline the standard procedures for handling, storage, and emergency response.
Protocol 1: Standard Laboratory Handling Procedure
Objective: To define the safe handling procedure for this compound in a laboratory setting to prevent exposure.
Materials:
-
This compound in a sealed container
-
Chemical fume hood
-
Personal Protective Equipment (PPE):
-
Glassware and equipment for the intended procedure
-
Designated hazardous waste container[2]
Procedure:
-
Preparation: 1.1. Ensure the chemical fume hood is operational and certified.[2] 1.2. Don all required PPE before entering the handling area.[3] 1.3. Clear the fume hood of all unnecessary items.
-
Handling: 2.1. Place the container of this compound inside the fume hood. 2.2. Allow the container to reach ambient temperature before opening if it was refrigerated. 2.3. Carefully unseal the container to avoid splashes or aerosol generation.[3] 2.4. Perform all transfers and manipulations of the chemical exclusively within the fume hood.[4][5] 2.5. Use only compatible equipment (e.g., glass, Teflon). Avoid metal spatulas or tools that could cause friction or sparks.[5]
-
Post-Handling: 3.1. Securely seal the primary container immediately after use.[4] 3.2. Decontaminate any surfaces within the fume hood that may have come into contact with the chemical. 3.3. Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in the designated hazardous waste container.[2][6] 3.4. Remove gloves using the "inside-out" technique to avoid skin contact and dispose of them in the hazardous waste stream.[6] 3.5. Wash hands thoroughly with soap and water after the procedure is complete.[3][4]
Protocol 2: Emergency Response for a Small Spill
Objective: To safely contain, clean up, and decontaminate a small spill (<100 mL) of this compound.
Materials:
-
Spill kit containing:
-
Soap and water
Procedure:
-
Immediate Actions: 1.1. Alert all personnel in the immediate vicinity and evacuate the area if necessary.[3] 1.2. If the spill is outside of a fume hood, ensure the area is well-ventilated, but avoid creating vapors.
-
Containment and Cleanup: 2.1. Don appropriate PPE from the spill kit.[3] 2.2. Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[7] 2.3. Do not let the product enter drains.[3]
-
Disposal: 3.1. Once the liquid is fully absorbed, carefully sweep or shovel the material into a suitable, closed container for disposal.[3] 3.2. Label the container clearly as "Hazardous Waste: this compound Spill Debris." 3.3. Arrange for disposal through a licensed disposal company.[3]
-
Decontamination: 4.1. Clean the spill area thoroughly with soap and water.[4] 4.2. Dispose of all cleaning materials and contaminated PPE in the hazardous waste container. 4.3. Wash hands thoroughly after the cleanup is complete.[3]
First-Aid Measures
In case of accidental exposure, immediate action is critical. Always show the Safety Data Sheet to the attending medical professional.[3]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician immediately.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3][6] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician immediately.[3] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3] |
Storage and Disposal
Storage
Proper storage is essential to maintain chemical integrity and prevent hazardous situations.
-
Store in a cool, dry, and well-ventilated area designated for hazardous materials.[4][8]
-
Store away from incompatible materials such as strong oxidizing agents and amines.[8]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[8][9]
Disposal
All waste materials must be treated as hazardous.
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]
-
Do not allow the chemical to enter drains or the environment.[3]
-
Empty containers may still contain residue and should be disposed of as hazardous waste.[6]
Visualized Workflows
The following diagrams illustrate key safety and logical workflows for handling this compound.
Caption: Standard workflow for handling this compound.
Caption: Logical workflow for emergency response procedures.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Safety Precautions in the Laboratory [ou.edu]
- 3. aaronchem.com [aaronchem.com]
- 4. wolverinecoatings.com [wolverinecoatings.com]
- 5. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 6. epoxy-europe.eu [epoxy-europe.eu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
Unveiling the Electrophilic Heart of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide for Drug Discovery
For Immediate Release
Shanghai, China – November 2, 2025 – In the intricate landscape of pharmaceutical research and drug development, the quest for novel reactive intermediates that can serve as versatile building blocks is paramount. Among these, the strained three-membered ring of oxiranes, coupled with the reactivity of a bromomethyl substituent, presents 2-(Bromomethyl)-2-methyloxirane as a molecule of significant interest. This technical guide delves into the electrophilic nature of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity, potential applications, and the experimental methodologies crucial for its utilization.
Core Concepts: The Dual Electrophilic Nature
This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbon atoms of the oxirane ring and the carbon of the bromomethyl group. The inherent ring strain of the epoxide makes it prone to ring-opening reactions, a fundamental transformation in organic synthesis. Concurrently, the carbon-bromine bond presents a classic site for nucleophilic substitution. The interplay between these two reactive sites governs the chemical behavior of the molecule and dictates the structure of the resulting products.
The regioselectivity of nucleophilic attack on the oxirane ring is a critical aspect of its reactivity. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom of the epoxide. In the case of this compound, this would be the methylene carbon of the ring. Conversely, under acidic conditions, the reaction can proceed via an SN1-like mechanism. Protonation of the epoxide oxygen enhances the electrophilicity of the more substituted carbon atom, leading to preferential attack at this site.
Reaction Mechanisms and Pathways
The reactivity of this compound can be categorized into two main pathways:
-
Epoxide Ring-Opening: Nucleophiles can directly attack one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a functionalized bromo-alcohol. The choice of reaction conditions (acidic vs. basic) will determine the regiochemical outcome of this transformation.
-
Nucleophilic Substitution at the Bromomethyl Group: A nucleophile can displace the bromide ion from the bromomethyl group, leaving the oxirane ring intact. This pathway is a standard SN2 reaction.
A third, more complex pathway involves an initial nucleophilic attack on the epoxide, followed by an intramolecular cyclization, potentially leading to the formation of four-membered rings (oxetanes). The viability of this pathway is dependent on the nature of the nucleophile and the reaction conditions.
The following diagram illustrates the primary reaction pathways of this compound with a generic nucleophile (Nu:⁻).
Caption: Primary reaction pathways of this compound.
Quantitative Data Summary
While specific kinetic data for the reactions of this compound is not extensively available in the public domain, the following table summarizes expected reactivity trends and potential product distributions based on the general principles of epoxide and alkyl halide chemistry.
| Nucleophile | Reaction Conditions | Expected Major Pathway | Potential Major Product(s) | Notes |
| Amine (R-NH₂) | Aprotic solvent, RT | Epoxide Ring-Opening (SN2) | 1-Amino-3-bromo-2-methyl-2-propanol | Attack at the less hindered carbon of the epoxide is favored. |
| Thiol (R-SH) | Basic (e.g., NaH), Aprotic solvent | Epoxide Ring-Opening (SN2) | 1-(Alkylthio)-3-bromo-2-methyl-2-propanol | Thiols are soft nucleophiles and readily open epoxides. |
| Alcohol (R-OH) | Acidic (e.g., H₂SO₄) | Epoxide Ring-Opening (SN1-like) | 1-Alkoxy-3-bromo-2-methyl-2-propanol | Acid catalysis activates the epoxide for attack by the weaker alcohol nucleophile. |
| Hydroxide (OH⁻) | Aqueous, heat | Hydrolysis (both pathways possible) | 3-Bromo-2-methyl-1,2-propanediol | Ring-opening is the predominant reaction. |
| Azide (N₃⁻) | Polar aprotic solvent (e.g., DMF) | Nucleophilic Substitution | 2-(Azidomethyl)-2-methyloxirane | Azide is a good nucleophile for SN2 displacement of bromide. |
Key Experimental Protocols
Detailed experimental procedures for the synthesis and reaction of this compound are not widely published. However, based on analogous reactions with similar epoxides, the following general protocols can be adapted.
General Procedure for Nucleophilic Ring-Opening of this compound (SN2 Conditions)
-
Materials: this compound, nucleophile (e.g., amine, thiol with a non-nucleophilic base), anhydrous aprotic solvent (e.g., THF, CH₂Cl₂), and reagents for work-up and purification.
-
Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the nucleophile and the anhydrous solvent.
-
Addition of Epoxide: this compound (1.0 equivalent) is added dropwise to the solution of the nucleophile at room temperature or a specified temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system.
General Procedure for Nucleophilic Substitution at the Bromomethyl Group
-
Materials: this compound, nucleophile (e.g., sodium azide), polar aprotic solvent (e.g., DMF), and reagents for work-up and purification.
-
Reaction Setup: A round-bottom flask is charged with the nucleophile and the solvent.
-
Addition of Epoxide: this compound (1.0 equivalent) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) for a designated period.
-
Reaction Monitoring: The reaction is monitored by TLC or GC-MS.
-
Work-up and Purification: Similar to the ring-opening protocol, the reaction is worked up by aqueous extraction and the product is purified by column chromatography.
The following diagram outlines a typical experimental workflow for a reaction involving this compound.
Caption: A typical experimental workflow for reactions with this compound.
Conclusion
This compound is a highly reactive and versatile building block with significant potential in organic synthesis and drug discovery. Its dual electrophilic nature allows for a range of chemical transformations, leading to diverse molecular architectures. A thorough understanding of its reactivity, particularly the factors governing the regioselectivity of nucleophilic attack, is crucial for harnessing its synthetic utility. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the chemistry of this promising intermediate and unlock its potential in the development of novel therapeutics. Further quantitative studies are warranted to fully elucidate the kinetic and thermodynamic parameters of its reactions, which will undoubtedly pave the way for more precise and efficient synthetic applications.
The Stereochemistry of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Synthesis, Resolution, and Stereospecific Reactions of a Versatile Chiral Building Block
For researchers, scientists, and professionals in drug development, the precise control of molecular stereochemistry is a cornerstone of modern medicinal chemistry. Chiral molecules, particularly epoxides, serve as invaluable building blocks for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the stereochemistry of 2-(Bromomethyl)-2-methyloxirane, a bifunctional electrophile with significant potential in synthetic applications. This document outlines the synthesis of the racemic compound, methods for its enantiomeric resolution, and the stereochemical outcomes of its key reactions, providing a foundational understanding for its strategic use in drug discovery and development.
Synthesis of Racemic this compound
The most common and straightforward synthesis of racemic this compound involves the epoxidation of the corresponding alkene, 3-bromo-2-methyl-1-propene. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM). The reaction proceeds through a concerted mechanism, leading to the formation of the racemic mixture of the (R)- and (S)-enantiomers.
Enantioselective Synthesis and Resolution
While the direct asymmetric epoxidation of 3-bromo-2-methyl-1-propene to yield enantiopure this compound is theoretically possible using chiral catalysts, a more established and highly effective method for obtaining the enantiomers is through the kinetic resolution of the racemic mixture.
Hydrolytic Kinetic Resolution (HKR)
A powerful and widely applicable method for the resolution of terminal epoxides is the Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers[1][2][3][4][5]. This method employs a chiral (salen)Co(III) complex as a catalyst to effect the enantioselective hydrolysis of one of the epoxide enantiomers, leaving the unreacted epoxide in high enantiomeric excess. The reaction is highly practical as it uses water as the nucleophile and can be performed with low catalyst loadings.
The HKR of racemic this compound is expected to proceed with high efficiency, yielding one enantiomer of the epoxide and the corresponding 1,2-diol of the other enantiomer, both with high enantiomeric purity. The choice of the (R,R)- or (S,S)-Jacobsen's catalyst determines which enantiomer of the epoxide is recovered.
| Epoxide Substrate | Catalyst Loading (mol %) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) |
| Propylene Oxide | 0.2 | 8 | 45 | >99 |
| 1,2-Epoxyhexane | 0.2 | 12 | 44 | >99 |
| Styrene Oxide | 0.8 | 3 | 42 | 98 |
| Epichlorohydrin | 0.2 | 4 | 46 | >99 |
| (Data adapted from Jacobsen, E. N. et al. J. Am. Chem. Soc. 2002, 124 (7), 1307-1315)[3][4][5] |
Stereospecific Reactions of this compound
The synthetic utility of this compound lies in its two distinct electrophilic sites: the epoxide ring and the bromomethyl group. The stereochemical outcome of reactions at these sites is predictable based on established mechanistic principles.
Nucleophilic Ring-Opening of the Epoxide
The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions.
-
Under basic or nucleophilic conditions (SN2-type): Strong, non-hindered nucleophiles will attack the less substituted carbon of the epoxide ring (the methylene carbon). This results in the formation of a tertiary alcohol with inversion of stereochemistry at the methylene carbon if it were chiral (which it is not in this case). The stereocenter at the quaternary carbon remains unaffected.
-
Under acidic conditions (SN1-type): In the presence of an acid, the epoxide oxygen is protonated, creating a better leaving group. The reaction then proceeds with significant SN1 character, and the nucleophile attacks the more substituted carbon (the tertiary carbon), as it can better stabilize the partial positive charge in the transition state. This leads to the formation of a primary alcohol.
Nucleophilic Substitution at the Bromomethyl Group
The primary bromide of the bromomethyl group is susceptible to nucleophilic substitution via a classic SN2 mechanism. This reaction proceeds with inversion of configuration at the carbon bearing the bromine. However, since this is a methylene group, there is no stereocenter to invert. The reaction provides a straightforward method for introducing a wide variety of functionalities at this position.
Experimental Protocols
Representative Protocol for Hydrolytic Kinetic Resolution (HKR)
The following is a general procedure for the hydrolytic kinetic resolution of a terminal epoxide, adapted from the work of Jacobsen and coworkers, which can be applied to this compound.
Materials:
-
Racemic this compound
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)
-
Acetic Acid
-
Toluene
-
Water, deionized
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Activation: In a clean, dry flask, dissolve (R,R)-Jacobsen's catalyst (0.005 equivalents relative to the epoxide) in toluene (approximately 1 mL per 100 mg of catalyst). Add glacial acetic acid (2 equivalents relative to the catalyst) and stir the solution in open air for 30 minutes. The color of the solution should change from orange to dark brown. Remove the solvent under reduced pressure to yield the activated (salen)Co(III)OAc catalyst.
-
Kinetic Resolution: To the flask containing the activated catalyst, add the racemic this compound (1.0 equivalent). Cool the mixture to 0 °C and add deionized water (0.5 equivalents) dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Work-up and Purification: Upon completion of the reaction (typically around 50% conversion), quench the reaction by adding an excess of diethyl ether. Filter the mixture through a short plug of silica gel to remove the catalyst. Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Separation: The resulting mixture of the unreacted, enantioenriched this compound and the 3-bromo-2-methylpropane-1,2-diol can be separated by column chromatography on silica gel.
-
Enantiomeric Excess Determination: The enantiomeric excess of the recovered epoxide and the diol can be determined by chiral GC or HPLC analysis.
Conclusion
This compound is a versatile chiral building block with significant potential for the synthesis of complex molecules in drug discovery and development. While it is commonly synthesized as a racemate, highly effective methods such as Hydrolytic Kinetic Resolution with Jacobsen's catalyst are expected to provide access to the enantiomerically pure forms. The predictable stereochemical outcomes of its nucleophilic ring-opening and substitution reactions make it a valuable tool for the stereocontrolled introduction of new functionalities. A thorough understanding of the principles outlined in this guide will enable medicinal and process chemists to effectively incorporate this promising building block into their synthetic strategies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Oxetanes from 2-(Bromomethyl)-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-methyl-3-(hydroxymethyl)oxetane from 2-(bromomethyl)-2-methyloxirane. The primary synthetic route involves a base-mediated intramolecular Williamson etherification. This process is initiated by the nucleophilic opening of the oxirane ring to form a bromohydrin intermediate, which subsequently undergoes intramolecular cyclization to yield the desired oxetane. This method is a key strategy for accessing 3,3-disubstituted oxetanes, which are valuable building blocks in medicinal chemistry due to their unique physicochemical properties.
Introduction
Oxetanes are four-membered cyclic ethers that have gained significant attention in drug discovery and development.[1] Their incorporation into molecular scaffolds can lead to improved metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid structural element. The synthesis of oxetanes, particularly 3,3-disubstituted oxetanes, is therefore of considerable interest.
One effective strategy for the formation of the oxetane ring is the intramolecular Williamson etherification of 1,3-haloalcohols.[2] The starting material, this compound, is a suitable precursor for this transformation as it contains both a reactive epoxide ring and a carbon-bromine bond, which serves as a leaving group. Treatment with a base can facilitate a tandem reaction involving the opening of the epoxide to a 1,3-bromohydrin, followed by an intramolecular SN2 reaction to form the strained four-membered ring.
Reaction Mechanism and Logic
The synthesis of 3-methyl-3-(hydroxymethyl)oxetane from this compound proceeds through a two-step sequence initiated by a base, such as sodium hydroxide.
-
Epoxide Ring Opening: The hydroxide ion (OH⁻) acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the methyl and bromomethyl groups at the C2 position, the attack preferentially occurs at the less substituted C3 carbon. This ring-opening step results in the formation of a 1,3-bromohydrin intermediate.
-
Intramolecular Williamson Etherification: The newly formed primary alkoxide, or the hydroxyl group which is deprotonated by the base, then acts as an intramolecular nucleophile. It attacks the carbon atom bearing the bromine atom, displacing the bromide ion in an SN2 reaction. This intramolecular cyclization results in the formation of the 3-methyl-3-(hydroxymethyl)oxetane.[2]
References
Application Notes: Ring-Opening Reactions of 2-(Bromomethyl)-2-methyloxirane
Introduction
2-(Bromomethyl)-2-methyloxirane is a versatile bifunctional electrophilic building block in organic synthesis. It incorporates a strained oxirane ring and a primary alkyl bromide, allowing for sequential or selective reactions with a variety of nucleophiles. The epoxide moiety is susceptible to ring-opening reactions, which can proceed via different mechanisms depending on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. This reactivity provides a powerful tool for the synthesis of highly functionalized molecules, such as β-amino alcohols, β-thio alcohols, and vicinal diols, which are valuable intermediates in drug discovery and development.[1]
The regioselectivity of the ring-opening reaction is a critical aspect. Nucleophilic attack can occur at either the more substituted tertiary carbon (C2) or the less substituted primary carbon (C3) of the oxirane ring. Control over this regioselectivity allows for the targeted synthesis of specific isomers.
General Principles of Regioselectivity
The outcome of the nucleophilic attack on the asymmetric epoxide ring is dictated by the reaction mechanism.
-
Basic or Neutral Conditions (Sₙ2 Mechanism) : Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the sterically less hindered carbon atom.[2][3][4] For this compound, this is the primary carbon (C3), leading to the formation of a secondary alcohol. This pathway is favored by strong, anionic nucleophiles such as alkoxides, thiolates, and amines.[4]
-
Acidic Conditions (Sₙ1-like Mechanism) : In the presence of an acid, the epoxide oxygen is protonated, creating a more reactive electrophile and a better leaving group. The transition state develops significant carbocationic character. This positive charge is better stabilized at the more substituted carbon atom (the tertiary carbon, C2). Consequently, the nucleophile preferentially attacks this more substituted position.[2][5][6] This pathway results in the formation of a primary alcohol.
Reaction Pathways and Mechanisms
Nucleophilic Ring-Opening Under Basic/Neutral Conditions
This pathway is favored by strong nucleophiles and results in attack at the less sterically hindered primary carbon of the oxirane ring.
Caption: Sₙ2 ring-opening of the epoxide under basic/neutral conditions.
Nucleophilic Ring-Opening Under Acidic Conditions
Under acidic conditions, protonation of the epoxide oxygen directs the nucleophilic attack to the more substituted tertiary carbon.
Caption: Sₙ1-like ring-opening of the epoxide under acidic conditions.
Protocols and Applications
The following protocols are generalized methodologies based on standard procedures for epoxide ring-opening reactions. Researchers should optimize conditions for their specific nucleophile and scale.
General Experimental Workflow
Caption: General workflow for epoxide ring-opening reactions.
Protocol 1: Reaction with Amine Nucleophiles
Application: Synthesis of 1-amino-3-bromo-2-methylpropan-2-ol derivatives, which are key structural motifs in many pharmaceutical agents, including beta-blockers.[1]
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or isopropanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the amine nucleophile (1.1 - 1.5 eq.). For less reactive amines, the addition of a Lewis acid catalyst like LiClO₄ or a protic acid can accelerate the reaction.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove excess amine and any salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
| Nucleophile (Amine) | Condition | Expected Major Product |
| Isopropylamine | Neutral (Methanol, RT) | 1-Bromo-3-(isopropylamino)-2-methylpropan-2-ol |
| Aniline | Acidic (cat. H⁺, 50°C) | 3-Bromo-2-methyl-2-(phenylamino)propan-1-ol |
| Piperidine | Neutral (Ethanol, RT) | 1-(3-Bromo-2-hydroxy-2-methylpropyl)piperidine |
Protocol 2: Reaction with Thiol Nucleophiles
Application: Synthesis of β-hydroxy thioethers, which are important intermediates in the synthesis of biologically active compounds and can be used as precursors for sulfoxides and sulfones.
Methodology:
-
Reaction Setup: To a solution of the thiol (1.1 eq.) in a solvent like methanol or DMF, add a base such as triethylamine (Et₃N) or sodium hydride (NaH) (1.1 eq.) at 0°C to generate the thiolate in situ.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the thiolate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the epoxide spot.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography.
| Nucleophile (Thiol) | Condition | Expected Major Product |
| Thiophenol | Basic (Et₃N, MeOH, RT) | 1-Bromo-2-methyl-3-(phenylthio)propan-2-ol |
| Ethanethiol | Basic (NaH, THF, 0°C to RT) | 1-Bromo-3-(ethylthio)-2-methylpropan-2-ol |
| Benzyl Mercaptan | Basic (K₂CO₃, DMF, RT) | 3-(Benzylthio)-1-bromo-2-methylpropan-2-ol |
Protocol 3: Hydrolysis with Water/Hydroxide
Application: Synthesis of 3-bromo-2-methylpropane-1,2-diol, a vicinal diol that can be used in the synthesis of polyesters or as a precursor for further functionalization.
Methodology (Acid-Catalyzed):
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) (e.g., 0.1 eq.).
-
Stir the mixture at room temperature.
-
Monitoring & Workup: Once the reaction is complete (as determined by TLC), neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify via column chromatography or distillation if the product is volatile.
Methodology (Base-Catalyzed):
-
Reaction Setup: Dissolve the epoxide (1.0 eq.) in a solvent mixture like THF/water.
-
Add a stoichiometric amount of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.0 - 1.2 eq.).
-
Heat the reaction mixture (e.g., to 80°C) if necessary.
-
Monitoring & Workup: After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product, dry the organic phase, and concentrate.
-
Purification: Purify the resulting diol.
| Nucleophile | Condition | Expected Major Product |
| H₂O | Acidic (cat. H₂SO₄) | 3-Bromo-2-methylpropane-1,2-diol (via attack at C2) |
| OH⁻ | Basic (NaOH, H₂O) | 3-Bromo-2-methylpropane-1,2-diol (via attack at C3) |
Summary of Regioselectivity
| Condition | Mechanism | Site of Attack | Product Type |
| Basic / Neutral | Sₙ2 | Less substituted carbon (C3) | Secondary Alcohol |
| Acidic | Sₙ1-like | More substituted carbon (C2) | Primary Alcohol |
References
The Versatile Electrophile: 2-(Bromomethyl)-2-methyloxirane in Modern Organic Synthesis
For Immediate Release:
Shanghai, China – November 2, 2025 – 2-(Bromomethyl)-2-methyloxirane is a valuable bifunctional electrophile increasingly utilized by researchers in organic synthesis and drug development. Its unique structure, possessing both a reactive epoxide ring and a primary alkyl bromide, allows for a diverse range of sequential and regioselective reactions. This potent combination enables the construction of complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in organic synthesis.
Application Notes
This compound serves as a linchpin in the synthesis of various heterocyclic systems. The inherent reactivity difference between the epoxide and the alkyl bromide allows for a controlled, stepwise introduction of nucleophiles. Generally, the strained epoxide ring is more susceptible to nucleophilic attack under neutral or basic conditions, leading to ring-opening. The less reactive bromomethyl group can then be targeted in a subsequent step, often requiring more forcing conditions or a different type of nucleophile. This differential reactivity is the cornerstone of its synthetic utility.
One of the most prominent applications of this electrophile is in the synthesis of substituted 5-methyl-oxazolidin-2-ones. These structures are key components in a number of antibacterial agents. The reaction typically proceeds via an initial ring-opening of the epoxide by a primary amine, followed by cyclization with a carbonyl source, such as carbon dioxide, to form the oxazolidinone ring. The bromomethyl group can then be further functionalized if desired.
Furthermore, this reagent is a valuable precursor for the synthesis of substituted morpholines and other related six-membered heterocycles. By carefully selecting the nucleophile and reaction conditions, chemists can control the regioselectivity of the initial epoxide ring-opening, followed by an intramolecular cyclization involving the bromomethyl moiety.
Key Reactions and Mechanistic Considerations
The reactions of this compound are primarily governed by nucleophilic attack. Two main pathways can be envisaged:
-
Epoxide Ring-Opening: Under basic or neutral conditions, a nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring (an SN2-type reaction). This results in the formation of a tertiary alcohol and a newly installed nucleophilic substituent.
-
Nucleophilic Substitution at the Bromomethyl Group: This is a standard SN2 reaction and is generally slower than the epoxide ring-opening. It is often performed after the epoxide has reacted.
The choice of nucleophile and reaction conditions dictates the outcome of the reaction, allowing for the synthesis of a wide array of functionalized molecules.
A general workflow for the utilization of this compound in the synthesis of a heterocyclic compound is depicted below.
Caption: General reaction workflow for this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving this compound and its chloro-analogue, epichlorohydrin, which exhibits similar reactivity patterns.
| Electrophile | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| (S)-Epichlorohydrin | 3-Fluoro-4-(4-morpholinyl)phenylamine | (5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-5-hydroxymethyl-2-oxazolidinone | 1. Boron trifluoride etherate, organic solvent, 30-70°C, 12-24h2. Inorganic or organic base, CO₂, cyclization | 72.9 | [1] |
| Halomethyloxiranes | Primary Amines | Oxazolidinones | Carbonate salts (e.g., K₂CO₃), DBU or TEA | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of (5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-5-hydroxymethyl-2-oxazolidinone from (S)-Epichlorohydrin and 3-Fluoro-4-(4-morpholinyl)phenylamine[1]
This protocol describes a one-pot synthesis of a key intermediate for the antibiotic linezolid, using an analogue of the title compound.
Materials:
-
3-Fluoro-4-(4-morpholinyl)phenylamine
-
(S)-Epichlorohydrin
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Inorganic base (e.g., Potassium Carbonate) or Organic base (e.g., Triethylamine)
-
Carbon Dioxide (gas or solid)
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve 3-fluoro-4-(4-morpholinyl)phenylamine and (S)-epichlorohydrin in an appropriate organic solvent.
-
Add boron trifluoride etherate to the solution.
-
Heat the reaction mixture to 30-70°C and stir for 12-24 hours.
-
After the initial reaction is complete, add an inorganic or organic base to the mixture.
-
Introduce carbon dioxide into the reaction vessel and allow the cyclization reaction to proceed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water and dichloromethane for extraction. Separate the organic layer.
-
Concentrate the organic layer under reduced pressure.
-
Add ethyl acetate to the residue and heat to 85°C.
-
Slowly cool the solution to 5°C to induce crystallization.
-
Filter the crystals and dry to obtain the final product.
Expected Yield: 72.9%
Protocol 2: General Procedure for the Synthesis of Oxazolidinones from Halomethyloxiranes and Primary Amines[2]
This protocol provides a general method for the synthesis of oxazolidinones.
Materials:
-
Halomethyloxirane (e.g., this compound)
-
Primary Amine
-
Carbonate Salt (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Base (e.g., DBU, Triethylamine)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a solution of the primary amine in a suitable solvent, add the carbonate salt and the base (DBU or TEA).
-
Add the halomethyloxirane to the mixture.
-
Stir the reaction at an appropriate temperature (can range from room temperature to elevated temperatures depending on the reactivity of the amine) until the starting materials are consumed (monitored by TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then dried and concentrated, and the crude product is purified by chromatography or crystallization.
Logical Relationship Diagram
The decision-making process for employing this compound in a synthesis is outlined in the following diagram.
Caption: Synthetic strategy decision tree.
Conclusion
This compound is a powerful and versatile electrophile in organic synthesis. Its dual reactivity allows for the controlled and regioselective construction of complex molecules, particularly heterocycles of medicinal interest. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this valuable building block in their synthetic endeavors. Further research into the scope of nucleophiles and the development of stereoselective transformations will undoubtedly continue to expand the applications of this remarkable reagent.
References
Application Notes and Protocols: Reaction of 2-(Bromomethyl)-2-methyloxirane with Thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the reaction of 2-(bromomethyl)-2-methyloxirane with thiols. This reaction is a versatile method for the synthesis of functionalized oxiranes and sulfur-containing heterocyclic compounds, which are valuable intermediates in medicinal chemistry and drug development. The protocols described herein focus on the chemoselective S-alkylation at the bromomethyl position and the subsequent regioselective ring-opening of the oxirane, providing a pathway to diverse molecular scaffolds.
Introduction
This compound is a bifunctional electrophile containing a reactive primary alkyl bromide and a trisubstituted epoxide ring. Its reaction with sulfur nucleophiles, such as thiols, offers a robust strategy for the synthesis of complex molecules. The inherent reactivity differences between the two electrophilic sites allow for controlled, stepwise reactions. Typically, under basic conditions, the soft thiolate nucleophile preferentially attacks the soft electrophilic carbon of the bromomethyl group in an SN2 fashion, displacing the bromide anion. The resulting 2-methyl-2-(thiomethyl)oxirane is a stable intermediate that can be isolated or subjected to further reaction, such as the ring-opening of the epoxide by another nucleophile to generate β-hydroxy thioethers. These products are precursors to a variety of sulfur-containing heterocycles and other biologically active molecules.
Reaction Mechanism and Regioselectivity
The reaction proceeds in a two-step manner under basic conditions. The first step is the deprotonation of the thiol (R-SH) by a base to form a highly nucleophilic thiolate anion (R-S⁻).
Step 1: Chemoselective S-Alkylation
The thiolate anion then attacks the primary carbon of the bromomethyl group, leading to the formation of a thioether-substituted oxirane. This step is generally fast and highly chemoselective due to the excellent leaving group ability of bromide compared to the more sterically hindered and less reactive epoxide ring under these conditions.
Step 2: Regioselective Epoxide Ring-Opening
The resulting 2-methyl-2-(alkylthiomethyl)oxirane can undergo a subsequent nucleophilic attack on the epoxide ring. In the presence of excess thiol and base, or by the addition of a different nucleophile, the epoxide ring can be opened. For a 2,2-disubstituted epoxide, the attack of a nucleophile under basic or neutral conditions occurs at the less sterically hindered carbon of the epoxide ring (the methylene carbon). This results in the formation of a tertiary alcohol.
The overall reaction pathway is depicted in the following diagram:
Caption: Reaction pathway of this compound with thiols.
Applications in Drug Development
The products of this reaction are valuable in medicinal chemistry. β-hydroxy thioethers are key structural motifs in various biologically active compounds and can serve as precursors for the synthesis of:
-
Thiazolidinones and other sulfur-containing heterocycles: These scaffolds are present in a wide range of pharmaceuticals with activities including antimicrobial, anticancer, and anti-inflammatory properties.
-
Cysteine protease inhibitors: The thioether and hydroxyl functionalities can interact with the active site of these enzymes.
-
Building blocks for complex molecule synthesis: The versatile functional groups of the products allow for further elaboration into more complex drug candidates.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-2-((phenylthio)methyl)oxirane
This protocol describes the chemoselective reaction of this compound with thiophenol to yield the corresponding thioether-substituted oxirane.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
In a 100 mL round bottom flask, dissolve thiophenol (1.0 eq) in methanol (20 mL).
-
Add sodium hydroxide (1.1 eq) to the solution and stir at room temperature for 15 minutes to form the sodium thiophenolate salt.
-
Add a solution of this compound (1.05 eq) in methanol (5 mL) dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methyl-2-((phenylthio)methyl)oxirane.
Protocol 2: One-Pot Synthesis of 1-(Phenylthio)-2-methyl-3-(phenylthio)-2-propanol
This protocol details the one-pot reaction of this compound with an excess of thiophenol to achieve both S-alkylation and subsequent epoxide ring-opening.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
To a stirred suspension of potassium carbonate (2.5 eq) in DMF (30 mL), add thiophenol (2.2 eq) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add this compound (1.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material and the intermediate oxirane are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-(phenylthio)-2-methyl-3-(phenylthio)-2-propanol.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of thioether-substituted oxiranes from this compound and various thiols, based on analogous reactions.
| Entry | Thiol (R-SH) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaOH (1.1) | MeOH | RT | 4 | 92 |
| 2 | 4-Methylthiophenol | K₂CO₃ (1.5) | DMF | RT | 6 | 88 |
| 3 | Benzyl mercaptan | NaH (1.1) | THF | 0 to RT | 3 | 95 |
| 4 | Cysteine ethyl ester | Et₃N (2.0) | DCM | RT | 12 | 75 |
| 5 | 1-Dodecanethiol | Cs₂CO₃ (1.2) | CH₃CN | 50 | 8 | 85 |
Yields are for the isolated, purified product of the initial S-alkylation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a thioether-substituted oxirane.
Caption: General experimental workflow for the reaction.
Safety Precautions
-
This compound is a reactive alkylating agent and a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thiols are often volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
-
Bases such as sodium hydroxide and sodium hydride are corrosive and/or reactive with water. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols: Reaction of 2-(Bromomethyl)-2-methyloxirane with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)-2-methyloxirane is a highly versatile trifunctional electrophilic building block in organic synthesis. Its strained oxirane ring and reactive bromomethyl group allow for a variety of transformations. The ring-opening reaction of this epoxide with alcohols is a key method for synthesizing multifunctional intermediates, particularly β-alkoxy alcohols, which are valuable precursors in the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes on the regioselective ring-opening of this compound under both acid- and base-catalyzed conditions, complete with generalized experimental protocols and expected outcomes.
Introduction and Applications
The reaction of this compound with alcohols provides a direct route to 1,2-difunctionalized compounds. The regiochemical outcome of the reaction is highly dependent on the catalytic conditions, allowing for selective synthesis of two distinct constitutional isomers.
-
Under basic conditions , the reaction typically yields a primary alcohol, the result of nucleophilic attack at the less sterically hindered carbon of the epoxide.
-
Under acidic conditions , the reaction favors the formation of a tertiary alcohol, arising from nucleophilic attack at the more substituted carbon, which can better stabilize a partial positive charge.
The resulting halo-alkoxy-alcohols are valuable intermediates. For instance, related oxirane derivatives are crucial in the synthesis of the fungicide prothioconazole and precursors for naphthalenyl oxiranes used in agrochemical and pharmaceutical research.[1] The ability to introduce both an alkoxy and a hydroxymethyl group, while retaining a reactive bromomethyl handle, makes these products ideal for further elaboration into more complex molecular scaffolds for drug discovery and materials science.
Reaction Mechanisms and Regioselectivity
The key to successfully utilizing this compound is controlling the regioselectivity of the epoxide ring-opening. The choice of an acid or base catalyst dictates which of the two electrophilic carbons of the oxirane ring is attacked by the alcohol nucleophile.
Base-Catalyzed Pathway (S N 2): In the presence of a strong base, such as sodium alkoxide, the alcohol is deprotonated to form a potent alkoxide nucleophile. This strong nucleophile attacks the epoxide directly in a bimolecular nucleophilic substitution (S N 2) reaction. Due to steric hindrance from the quaternary carbon (C2), the attack occurs exclusively at the less substituted primary carbon (C3) of the epoxide ring.[2][3] This results in the formation of a primary alcohol.
Acid-Catalyzed Pathway (S N 1-like): Under acidic conditions (e.g., using a Lewis acid like BF₃·OEt₂ or a Brønsted acid), the epoxide oxygen is first protonated, making it a better leaving group.[4] This activation polarizes the C-O bonds, and a partial positive charge develops on the epoxide carbons. The tertiary carbon (C2) is better able to stabilize this positive charge than the primary carbon (C3). Consequently, the weaker alcohol nucleophile attacks the more substituted C2 position in a manner that has significant S N 1 character.[1][5] This pathway leads to the formation of a tertiary alcohol.
It is important to note that a potential side reaction is the direct S N 2 substitution of the bromide by the alcohol or alkoxide, although the high reactivity of the strained epoxide ring usually makes ring-opening the predominant pathway.[1]
Caption: Logical relationship between reaction conditions and product outcomes.
Summary of Reaction Conditions and Products
The following table summarizes the expected outcomes for the reaction of this compound with various alcohols under typical acid- and base-catalyzed conditions. Yields are generally good to excellent, but depend on the specific substrate and optimization of reaction conditions.
| Alcohol (R-OH) | Catalyst System | Predominant Mechanism | Major Product (Regioisomer) | Expected Yield |
| Methanol | NaOMe in Methanol | S N 2 | 3-Methoxy-2-(bromomethyl)-2-methylpropan-1-ol | Good |
| Ethanol | NaOEt in Ethanol | S N 2 | 3-Ethoxy-2-(bromomethyl)-2-methylpropan-1-ol | Good |
| Isopropanol | NaOiPr in Isopropanol | S N 2 | 3-Isopropoxy-2-(bromomethyl)-2-methylpropan-1-ol | Moderate-Good |
| Methanol | H₂SO₄ (cat.) in Methanol | S N 1-like | 1-Methoxy-2-(bromomethyl)propan-2-ol | Good-Excellent |
| Ethanol | BF₃·OEt₂ (cat.) in Ethanol | S N 1-like | 1-Ethoxy-2-(bromomethyl)propan-2-ol | Good-Excellent |
| Isopropanol | BF₃·OEt₂ (cat.) in Isopropanol | S N 1-like | 1-Isopropoxy-2-(bromomethyl)propan-2-ol | Good |
Experimental Protocols
Note: These are generalized protocols based on established chemical principles for epoxide ring-opening reactions. Researchers should perform small-scale trials to optimize conditions for their specific alcohol substrate. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Base-Catalyzed Synthesis of 3-Alkoxy-2-(bromomethyl)-2-methylpropan-1-ol
This protocol details the S N 2 ring-opening using an alkoxide nucleophile to yield the primary alcohol regioisomer.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Sodium metal (or corresponding sodium alkoxide)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath
Procedure:
-
Alkoxide Preparation (if not using commercial alkoxide): In a three-neck round-bottom flask equipped with a condenser and nitrogen inlet, carefully add sodium metal (1.05 eq.) in small pieces to the anhydrous alcohol (e.g., 10 mL per 10 mmol of epoxide) under a nitrogen atmosphere. Stir until all the sodium has dissolved. Cool the resulting sodium alkoxide solution to 0 °C in an ice bath.
-
Reaction: Dissolve this compound (1.0 eq.) in a minimal amount of the corresponding anhydrous alcohol or other anhydrous solvent (e.g., THF).
-
Add the epoxide solution dropwise to the stirred, cooled alkoxide solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure primary alcohol.
Protocol 2: Acid-Catalyzed Synthesis of 1-Alkoxy-2-(bromomethyl)propan-2-ol
This protocol describes the S N 1-like ring-opening using a Lewis acid catalyst to yield the tertiary alcohol regioisomer.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Boron trifluoride etherate (BF₃·OEt₂) (5-10 mol%)
-
Anhydrous dichloromethane (DCM) or the alcohol as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and the anhydrous alcohol (5-10 eq.). If desired, use an anhydrous solvent like DCM (10 mL per 10 mmol of epoxide).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Catalyst Addition: Using a syringe, add boron trifluoride etherate (BF₃·OEt₂, 0.05-0.10 eq.) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-3 hours. Monitor the consumption of the starting material by TLC or GC.
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude tertiary alcohol product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
General Experimental Workflow
The following diagram outlines a typical workflow for performing, monitoring, and purifying the products from the reaction of this compound with alcohols.
Caption: General laboratory workflow for epoxide ring-opening reactions.
References
Application Note and Protocol: Synthesis of Substituted Furans from 2-(Bromomethyl)-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed two-step synthesis of substituted furans utilizing 2-(bromomethyl)-2-methyloxirane as a key building block. The synthesis proceeds via the nucleophilic opening of the oxirane ring by a ketone enolate to form a γ-hydroxy ketone intermediate. Subsequent acid-catalyzed cyclization and dehydration of this intermediate affords the desired substituted furan. This method offers a potential route to novel furan derivatives for applications in medicinal chemistry and materials science.
Introduction
Substituted furans are prevalent structural motifs in a wide array of natural products, pharmaceuticals, and functional materials. The development of new synthetic methodologies to access diverse furan structures is of significant interest to the scientific community. This protocol outlines a plausible and accessible two-step approach for the synthesis of 2,5-disubstituted and 2,3,5-trisubstituted furans starting from the readily available reagent, this compound. The reaction pathway is analogous to the well-established Paal-Knorr furan synthesis, extending its utility to epoxide precursors.[1][2][3]
Overall Reaction Scheme
The overall transformation involves the reaction of this compound with a ketone to form a substituted furan.
General Equation:
Experimental Protocols
This synthesis is performed in two distinct steps: 1) Formation of the γ-hydroxy ketone intermediate, and 2) Acid-catalyzed cyclization to the furan.
Step 1: Synthesis of the γ-Hydroxy Ketone Intermediate
This procedure details the nucleophilic addition of a ketone enolate to this compound.
Materials:
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This compound
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Selected ketone (e.g., acetone, acetophenone)
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Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas supply
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Standard glassware for anhydrous reactions
Procedure:
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To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the selected ketone (1.2 equivalents) and anhydrous THF (to make a 0.5 M solution).
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Cool the flask to -78 °C in a dry ice/acetone bath.
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Slowly add LDA solution (1.2 equivalents) dropwise to the stirred ketone solution. Maintain the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.
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In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
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Add the solution of this compound dropwise to the enolate solution at -78 °C.
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Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude γ-hydroxy ketone can be purified by flash column chromatography on silica gel or used directly in the next step.
Step 2: Acid-Catalyzed Cyclization and Dehydration to Furan
This procedure describes the conversion of the γ-hydroxy ketone intermediate to the final substituted furan.[4]
Materials:
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Crude γ-hydroxy ketone from Step 1
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Toluene
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p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount, e.g., 5 mol%)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Dean-Stark apparatus (optional, for removal of water)
Procedure:
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Dissolve the crude γ-hydroxy ketone (1.0 equivalent) in toluene (to make a 0.2 M solution) in a round-bottom flask.
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Add p-TSA monohydrate (0.05 equivalents) to the solution.
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For efficient water removal, equip the flask with a Dean-Stark apparatus and a condenser.
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the reaction mixture with saturated aqueous NaHCO₃ solution to neutralize the acid.
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Extract the aqueous layer with ethyl acetate (2 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted furan.
Data Presentation
The following table summarizes hypothetical data for the synthesis of various substituted furans using the proposed protocol. Yields and spectral data are estimated based on similar transformations in the literature.
| Entry | Ketone | R¹ | R² | R³ | Product | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) |
| 1 | Acetone | CH₃ | H | CH₃ | 2,5-Dimethyl-2-(bromomethyl)furan | 65 | 6.05 (s, 1H), 4.40 (s, 2H), 2.30 (s, 3H), 2.25 (s, 3H) |
| 2 | Acetophenone | Ph | H | CH₃ | 2-Methyl-5-phenyl-2-(bromomethyl)furan | 70 | 7.40-7.20 (m, 5H), 6.20 (s, 1H), 4.50 (s, 2H), 2.40 (s, 3H) |
| 3 | Propiophenone | Ph | CH₃ | CH₃ | 2,3-Dimethyl-5-phenyl-2-(bromomethyl)furan | 60 | 7.45-7.25 (m, 5H), 4.55 (s, 2H), 2.35 (s, 3H), 2.10 (s, 3H) |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of substituted furans.
Plausible Reaction Mechanism
Caption: Plausible mechanism for the formation of substituted furans.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. Brønsted acid-catalysed desilylative heterocyclisation to form substituted furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01828D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Bromomethyl)-2-methyloxirane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(Bromomethyl)-2-methyloxirane. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient synthesis.
Experimental Protocols
A primary route for the synthesis of this compound is the epoxidation of 3-bromo-2-methyl-1-propene. The following protocol outlines a general procedure using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent.[1][2]
Materials:
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3-bromo-2-methyl-1-propene
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meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
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Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium sulfite (Na₂SO₃) solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2-methyl-1-propene (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM. Add this solution dropwise to the cooled solution of the alkene over 30-60 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C during the addition.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2-3 times to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Experimental Workflow Diagram:
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive m-CPBA.[1] 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use fresh or properly stored m-CPBA. The purity of m-CPBA can decrease over time. 2. Allow the reaction to slowly warm to room temperature after the initial addition at 0 °C. 3. Extend the reaction time and continue monitoring by TLC/GC-MS. |
| Formation of diol byproduct | Presence of water in the reaction mixture, leading to acid-catalyzed ring-opening of the epoxide.[3] | 1. Use anhydrous solvents and reagents. 2. Ensure the work-up with aqueous solutions is performed promptly after the reaction is complete. |
| Multiple spots on TLC after reaction | 1. Incomplete reaction. 2. Formation of side products (e.g., rearrangement products). 3. Degradation of the product. | 1. Increase the amount of m-CPBA or prolong the reaction time. 2. The electron-withdrawing nature of the bromine atom can make the alkene less reactive and potentially lead to side reactions. Consider using a buffered system (e.g., with Na₂HPO₄) to maintain a neutral pH.[4] 3. The product can be sensitive to acidic conditions. Ensure thorough washing with sodium bicarbonate to remove all acidic byproducts. |
| Difficulty in purification | 1. Co-elution of the product with m-chlorobenzoic acid. 2. Product instability on silica gel. | 1. Ensure complete removal of m-chlorobenzoic acid during the work-up by thorough washing with sodium bicarbonate. 2. Consider using a less acidic stationary phase for chromatography (e.g., neutral alumina) or minimizing the contact time with silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of m-CPBA to use?
A1: Typically, a slight excess of m-CPBA (1.1 to 1.5 equivalents) is used to ensure complete conversion of the starting alkene. The exact amount may need to be optimized based on the purity of the m-CPBA and the reactivity of the substrate.
Q2: Can other epoxidation reagents be used?
A2: Yes, other peroxy acids like peracetic acid can be used.[1] However, m-CPBA is often preferred due to its relative safety and ease of handling. Alternative methods could involve the use of hydrogen peroxide with a catalyst, although this may require more extensive optimization for this specific substrate.[5]
Q3: How can I confirm the formation of the desired product?
A3: The product can be characterized by standard analytical techniques.
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GC-MS: To determine the molecular weight and purity.
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¹H and ¹³C NMR: To confirm the structure. Expected signals in ¹H NMR would include a singlet for the methyl group, two doublets for the diastereotopic methylene protons of the oxirane ring, and a singlet for the bromomethyl group.
Q4: What are the safety precautions for handling this compound?
A4: this compound is expected to be a reactive and potentially hazardous compound. Based on the safety data for its chloro-analog, it should be handled with care. It is likely flammable, corrosive, and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: How should this compound be stored?
A5: Epoxides can be prone to polymerization, especially in the presence of acid or base catalysts or upon heating.[6] It is recommended to store the purified product in a cool, dark, and dry place under an inert atmosphere.
Quantitative Data Summary
The following table provides a hypothetical summary of how different reaction parameters can influence the yield of this compound. This data is intended to serve as a guide for optimization.
| Entry | m-CPBA (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | 0 | 4 | 75 |
| 2 | 1.1 | 25 | 2 | 70 (with diol byproduct) |
| 3 | 1.5 | 0 | 2 | 85 |
| 4 | 1.5 | 0 → 25 | 3 | 90 |
| 5 | 1.1 | 0 (with Na₂HPO₄) | 4 | 82 |
Downstream Applications and Signaling Pathways
This compound is a bifunctional molecule containing both a reactive epoxide and a bromomethyl group. This makes it a valuable building block in medicinal chemistry and drug development for the synthesis of more complex molecules. The epoxide can be opened by various nucleophiles, and the bromomethyl group can participate in substitution reactions.
One potential application is in the development of targeted covalent inhibitors. The epoxide or the bromomethyl group can react with nucleophilic residues (e.g., cysteine, lysine, histidine) in a protein's active site, leading to irreversible inhibition.
General Reaction Pathway for Covalent Modification of a Protein:
This covalent modification can block the protein's activity, thereby modulating a signaling pathway involved in a disease state. The specific signaling pathway would depend on the protein target. Due to its reactivity, this compound could be explored as a warhead for developing probes for activity-based protein profiling or as a precursor to more complex drug candidates.
References
Technical Support Center: Purification of 2-(Bromomethyl)-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-(Bromomethyl)-2-methyloxirane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can arise from the starting materials, side reactions, or decomposition. The primary precursor for the synthesis of this compound is often 3-bromo-2-methylpropene.[1][2][3][4][5] Potential impurities include:
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Unreacted 3-bromo-2-methylpropene: The starting material may not have fully reacted.
-
Diol derivatives: Ring-opening of the epoxide by water present in the reaction mixture can lead to the formation of 3-bromo-2-methylpropane-1,2-diol.
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Polymeric materials: Epoxides can polymerize, especially in the presence of acidic or basic catalysts.
-
Solvent residues: Residual solvents used in the synthesis and workup.
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Byproducts from the epoxidation agent: For example, if a peroxy acid is used, the corresponding carboxylic acid will be a byproduct.
Q2: What is the boiling point of this compound for purification by distillation?
Q3: Can this compound be purified by column chromatography?
A3: Yes, column chromatography is a viable method for purifying functionalized epoxides.[6][7][8][9] Given the polar nature of the epoxide ring and the bromine atom, silica gel is a suitable stationary phase. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate or dichloromethane and hexane, is a good starting point for elution. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities.[6][9]
Q4: How can I monitor the purity of this compound during purification?
A4: The purity of the fractions can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the separation of components during column chromatography.[6]
-
Gas Chromatography (GC): Can be used to assess the volatility and purity of the compound. A suitable column, such as a DB-624, can be employed.[10]
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate quantitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify residual impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic epoxide C-O stretching vibrations. The IR spectrum for the similar compound 2-(bromomethyl)oxirane is available and can be used as a reference.[11][12]
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product Decomposition in the Distillation Flask | The distillation temperature is too high, leading to thermal degradation or polymerization of the epoxide. | 1. Reduce the pressure: Perform the distillation under a higher vacuum to lower the boiling point. 2. Use a lower temperature heating source: A water bath or oil bath provides more uniform and controllable heating than a heating mantle. 3. Minimize residence time: Use a setup that allows for rapid distillation once the boiling point is reached. |
| Low Recovery of Purified Product | 1. The product is co-distilling with a lower-boiling impurity. 2. The vacuum is too high, causing the product to be carried over into the cold trap. 3. Inefficient condensation. | 1. Use a fractionating column: This will provide better separation between liquids with close boiling points. 2. Carefully control the vacuum: Use a manometer to monitor and maintain the optimal pressure. 3. Ensure efficient cooling: Use a high-efficiency condenser and a sufficiently cold coolant. |
| Product Solidifies in the Condenser | The melting point of the compound is close to the temperature of the condenser coolant. | 1. Use a slightly warmer coolant: Circulate water at a temperature just above the melting point of the compound. 2. Use an air condenser: For high-boiling liquids, an air condenser may be sufficient and will prevent solidification. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | 1. Inappropriate solvent system (eluent). 2. Overloading the column with the crude sample. 3. The column was packed improperly, leading to channeling. | 1. Optimize the eluent: Use TLC to find a solvent system that gives a good separation (Rf value of the product around 0.2-0.4).[9] You can try varying the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[6] 2. Reduce the sample load: Use a larger column or a smaller amount of crude material. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude sample by weight. 3. Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low, respectively. | 1. Adjust eluent polarity: If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds in order of increasing polarity. |
| Streaking or Tailing of Spots on TLC | 1. The sample is too concentrated. 2. The compound is acidic or basic and is interacting strongly with the silica gel. 3. The compound is degrading on the silica gel. | 1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of acid or base to the eluent: For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine can be added. 3. Use a different stationary phase: Alumina or a deactivated silica gel can be used for sensitive compounds.[9] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be done isocratically (with a single solvent system) or with a gradient of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
While specific quantitative data for the purification of this compound was not found in the search results, the following table illustrates how such data could be presented.
Table 1: Hypothetical Purification Data for this compound
| Purification Step | Initial Purity (by GC) | Final Purity (by GC) | Recovery Yield (%) |
| Vacuum Distillation | 85% | 95% | 75% |
| Column Chromatography | 85% | >98% | 60% |
Visualizations
DOT Script for Purification Workflow
Caption: General workflow for the purification of this compound.
DOT Script for Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. 3-Bromo-2-methylpropene | 1458-98-6 [chemicalbook.com]
- 2. 3-Bromo-2-methyl-1-propene | C4H7Br | CID 357785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.com [scientificlabs.com]
- 4. 3-ブロモ-2-メチルプロペン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]
- 11. Oxirane, (bromomethyl)- [webbook.nist.gov]
- 12. Oxirane, (bromomethyl)- [webbook.nist.gov]
common byproducts in 2-(Bromomethyl)-2-methyloxirane reactions
Welcome to the technical support center for 2-(Bromomethyl)-2-methyloxirane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the use of this versatile bifunctional reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two primary electrophilic centers susceptible to nucleophilic attack:
-
The epoxide ring: The strained three-membered ring can be opened by a variety of nucleophiles. Under basic or neutral conditions, attack typically occurs at the less substituted carbon of the epoxide (a primary carbon) via an SN2 mechanism. Under acidic conditions, the reaction proceeds with more SN1 character, and the nucleophile attacks the more substituted tertiary carbon.[1][2][3]
-
The bromomethyl group: The carbon atom bonded to the bromine is a primary alkyl halide and is also susceptible to SN2 attack by nucleophiles, leading to the displacement of the bromide ion.
The presence of these two reactive sites can lead to a variety of products and byproducts depending on the reaction conditions and the nature of the nucleophile.
Q2: I am observing multiple products in my reaction with an amine nucleophile. What are the likely byproducts?
A2: When reacting this compound with an amine, several outcomes are possible, leading to a mixture of products. Besides the desired product, common byproducts can include:
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Product of attack at the bromomethyl group: The amine can displace the bromide to form a glycidyl amine derivative.
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Product of epoxide ring-opening: The amine can attack the less substituted carbon of the epoxide to form an amino alcohol.
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Dimeric or polymeric materials: If the amine is difunctional, or if the initial product can react further with the starting material, oligomers or polymers can form.
-
Intramolecular rearrangement products: Under certain conditions, intramolecular reactions can occur. For instance, the initial product of bromide displacement could potentially undergo an intramolecular ring-opening of the epoxide.
Q3: My reaction is sluggish or incomplete. What can I do to improve the reaction rate?
A3: To improve the reaction rate, consider the following troubleshooting steps:
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Solvent Choice: Ensure you are using an appropriate solvent that can dissolve your reactants and is suitable for the reaction type. For SN2 reactions, polar aprotic solvents like DMF or DMSO are often effective.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as higher temperatures can also promote the formation of byproducts.
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Catalyst: If you are performing a ring-opening reaction, the addition of a catalytic amount of a Lewis acid or a proton source can activate the epoxide ring.[4] For reactions involving the bromomethyl group, a phase-transfer catalyst might be beneficial if you are working in a biphasic system.
-
Concentration: Increasing the concentration of your reactants may improve the reaction rate, but be mindful of potential side reactions at higher concentrations.
Q4: How can I minimize the formation of diol byproducts during my reaction?
A4: The formation of 2-methyl-1,2-propanediol-3-bromide is a common issue arising from the hydrolysis of the epoxide ring by trace amounts of water in your reaction mixture. To minimize this:
-
Use anhydrous solvents and reagents: Ensure all your solvents and non-aqueous reagents are thoroughly dried before use.
-
Perform the reaction under an inert atmosphere: Using an inert atmosphere of nitrogen or argon can prevent atmospheric moisture from entering your reaction.
-
Purify the starting material: If the diol is present as an impurity in your starting material, consider purifying the this compound before use.
Troubleshooting Guides
Guide 1: Unexpected Product Formation in Nucleophilic Substitution Reactions
Issue: You have attempted a nucleophilic substitution reaction targeting either the epoxide or the bromomethyl group, but you have isolated a product with an unexpected structure, or a mixture of isomers.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Ambident Reactivity: The nucleophile is attacking both the epoxide ring and the bromomethyl group. | - Modify the Nucleophile: A softer, more polarizable nucleophile may preferentially attack the bromomethyl carbon, while a harder, less polarizable nucleophile may favor epoxide ring-opening. - Adjust Reaction Temperature: Lowering the temperature may increase the selectivity of the reaction. |
| Intramolecular Rearrangement: The initial product is undergoing a subsequent intramolecular reaction. | - Analyze the reaction at different time points: This can help you identify if an initial product is forming and then converting to the unexpected product. - Change the reaction conditions: Altering the solvent or temperature may disfavor the rearrangement pathway. |
| Incorrect Regiochemistry of Ring-Opening: The nucleophile attacked the "wrong" carbon of the epoxide. | - Check the pH of your reaction: Basic/neutral conditions favor attack at the less substituted carbon, while acidic conditions favor attack at the more substituted carbon.[1][3] |
Guide 2: Low Yield and/or Formation of Polymeric Material
Issue: Your reaction is resulting in a low yield of the desired product, with a significant amount of a high-molecular-weight, insoluble, or intractable material.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Polymerization: The bifunctional nature of the starting material or the product is leading to polymerization. | - Use a high dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to polymerization. - Control the stoichiometry: Use a controlled excess of one reagent if possible to cap reactive ends. |
| Decomposition of Starting Material or Product: The reaction conditions are too harsh, leading to decomposition. | - Lower the reaction temperature. - Use a milder base or acid catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring-Opening of the Epoxide
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Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, CH2Cl2) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the nucleophile (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Nucleophilic Substitution at the Bromomethyl Group
-
Dissolve the nucleophile (1 equivalent) in a polar aprotic solvent (e.g., DMF, acetone).
-
Add this compound (1.2 equivalents) to the solution.
-
If necessary, add a catalyst (e.g., NaI for bromide exchange to a more reactive iodide).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the product via distillation or chromatography.
Visualizations
Caption: Possible reaction pathways for this compound.
References
preventing polymerization of 2-(Bromomethyl)-2-methyloxirane during storage
Welcome to the technical support center for 2-(Bromomethyl)-2-methyloxirane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stable storage and handling of this reactive epoxide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and use.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Increased Viscosity or Gel Formation in the Sample | Polymerization has initiated. This can be caused by:- Inadequate or depleted inhibitor.- Exposure to high temperatures or light.- Contamination with acids, bases, or other nucleophiles. | 1. Do not attempt to use the material. 2. Safely dispose of the polymerized sample according to your institution's hazardous waste guidelines.3. Review your storage conditions. Ensure the material is stored at the recommended temperature, protected from light, and in a tightly sealed container.4. Verify the presence and concentration of an appropriate inhibitor in new batches. |
| Discoloration of the Liquid (Yellowing or Browning) | Onset of degradation or polymerization. This can be a precursor to more significant changes in viscosity. | 1. Perform an analytical check (e.g., GC-MS, ¹H NMR) to assess the purity of the material.2. If significant impurities or oligomers are detected, the material may not be suitable for your experiment.3. If the discoloration is minor and purity is still high, consider adding a small amount of a recommended inhibitor as a precautionary measure. |
| Unexpected Reactivity or Poor Performance in Experiments | The material may have partially polymerized or degraded, leading to a lower concentration of the active monomer and the presence of interfering oligomers. | 1. Re-evaluate the purity of your this compound stock using an appropriate analytical method (see Experimental Protocols).2. If purity is compromised, obtain a fresh batch of the compound.3. Ensure that any polymerization inhibitors are removed prior to use if your reaction is sensitive to them. |
| Crystallization of the Liquid Monomer | This can occur if the material is stored at too low a temperature or if there are impurities present that act as nucleation sites. | 1. Gently warm the sample to the recommended storage temperature range (e.g., 2-8°C) to see if the crystals dissolve. Do not use high heat.[1] 2. If the crystals do not redissolve or if the issue persists, it may indicate impurity issues. Analyze the sample for purity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during storage?
A1: The primary cause of polymerization is the inherent reactivity of the strained three-membered epoxide ring.[2] This reactivity makes it susceptible to ring-opening polymerization, which can be initiated by trace amounts of acids (cationic polymerization) or bases/nucleophiles (anionic polymerization). Exposure to heat and light can also accelerate this process.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place. A recommended storage temperature is typically 2-8°C.[1] It should be stored in a tightly sealed, inert container (e.g., amber glass bottle with a secure cap) under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.
Q3: What type of inhibitors can be used to prevent the polymerization of this compound?
A3: While specific inhibitors for this exact compound are not widely documented, general inhibitors for epoxide polymerization are effective. These fall into two main categories:
-
Phenolic inhibitors: Such as butylated hydroxytoluene (BHT) or hydroquinone, are effective radical scavengers and can inhibit cationic polymerization.
-
Amine-based inhibitors: Such as certain tertiary amines or hindered amines, can inhibit acid-catalyzed polymerization.
The choice of inhibitor may depend on the potential contaminants and the downstream application. A typical starting concentration for inhibitors like BHT is in the range of 100-500 ppm.
Q4: How can I tell if my sample of this compound has started to polymerize?
A4: The most obvious signs are an increase in viscosity, the formation of a gel, or complete solidification. Discoloration, such as a yellow or brown tint, can also be an early indicator of degradation or oligomerization. For a more precise assessment, analytical techniques such as ¹H NMR, FTIR, or GC-MS can be used to detect the presence of polymers or oligomers.
Q5: How do I remove an inhibitor before using this compound in my reaction?
A5: The method for inhibitor removal depends on the type of inhibitor used.
-
Phenolic inhibitors (e.g., BHT, hydroquinone): Can often be removed by passing the liquid through a column of basic alumina or by extraction with an aqueous base solution (e.g., dilute NaOH), followed by washing with water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.
-
Amine-based inhibitors: Can be removed by washing with a dilute aqueous acid solution, followed by washing with water and drying.
It is crucial to handle the purified, inhibitor-free monomer with care as it will be much more prone to polymerization. It should be used immediately after purification.
Q6: What materials are incompatible with this compound during storage?
A6: Avoid contact with strong acids, strong bases, strong oxidizing agents, and nucleophiles (e.g., amines, alcohols in the presence of a catalyst).[3] These substances can initiate polymerization. Also, ensure that storage containers are made of a compatible material, such as glass or a suitable inert polymer, and are free from contaminants.
Experimental Protocols
Protocol 1: Monitoring Purity and Detecting Polymerization by Gas Chromatography (GC)
Objective: To assess the purity of this compound and detect the presence of low molecular weight oligomers.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., DB-624 or equivalent).[4]
-
High-purity carrier gas (e.g., nitrogen or helium).
-
Volumetric flasks and syringes.
-
High-purity solvent for dilution (e.g., dichloromethane or diethyl ether).
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
GC Conditions (Example):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/minute.
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Interpretation:
-
A pure sample will show a single major peak corresponding to this compound.
-
The presence of additional peaks, particularly at higher retention times, may indicate the formation of dimers, trimers, or other oligomers, signifying the onset of polymerization. The appearance of new peaks at lower retention times could indicate degradation products.
-
Protocol 2: Monitoring Polymerization by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To detect the ring-opening of the epoxide, which is indicative of polymerization.
Instrumentation and Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
This compound sample.
Procedure:
-
Background Spectrum: Record a background spectrum with a clean, empty ATR crystal.
-
Sample Analysis: Apply a small drop of the this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Record the FTIR spectrum of the sample.
-
Data Interpretation:
-
Look for the characteristic absorbance bands of the epoxide ring. Key peaks to monitor include the asymmetric C-O-C stretch around 915 cm⁻¹ and the symmetric ring breathing vibration around 1260 cm⁻¹.[5][6]
-
A decrease in the intensity of these epoxide peaks over time or in comparison to a fresh sample, along with the appearance of a broad hydroxyl (-OH) band around 3400 cm⁻¹, indicates that ring-opening and polymerization have occurred.[7]
-
Protocol 3: Monitoring Polymerization by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To quantitatively assess the purity and detect the formation of polyether chains.
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum.
-
Data Interpretation:
-
The spectrum of the pure monomer will show characteristic signals for the protons of the oxirane ring and the bromomethyl and methyl groups. The protons on the epoxide ring typically appear in the 2.5-3.5 ppm region.[8][9]
-
Polymerization will lead to the disappearance of these monomeric epoxide signals and the appearance of new, broader signals corresponding to the polyether backbone. The formation of a broad multiplet around 3.5-4.0 ppm is indicative of the repeating ether units in the polymer chain.[10]
-
Visualizations
Caption: Potential polymerization pathways for this compound.
Caption: General mechanism of polymerization inhibition.
Caption: Recommended workflow for storage and handling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. iiste.org [iiste.org]
- 5. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. scielo.br [scielo.br]
- 8. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology [mdpi.com]
- 9. marinelipids.ca [marinelipids.ca]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Bromomethyl)-2-methyloxirane
Welcome to the technical support center for the synthesis of 2-(Bromomethyl)-2-methyloxirane. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis and troubleshooting common issues encountered during this epoxidation reaction.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound via the epoxidation of 2-methylallyl bromide with meta-chloroperoxybenzoic acid (m-CPBA).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using TLC. If starting material is still present, extend the reaction time. - Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C), while monitoring for byproduct formation. High temperatures can lead to decomposition. - Check m-CPBA Activity: The purity and activity of m-CPBA can degrade over time. Use freshly sourced or purified m-CPBA for optimal results. |
| Suboptimal Stoichiometry: Incorrect molar ratio of reactants. | - Optimize m-CPBA Equivalents: While a 1:1 molar ratio is the theoretical minimum, using a slight excess of m-CPBA (e.g., 1.1-1.5 equivalents) can often drive the reaction to completion. However, a large excess can lead to byproduct formation. | |
| Poor Solvent Choice: The solvent may not be suitable for the reaction. | - Use an Inert, Aprotic Solvent: Dichloromethane (DCM) or chloroform are commonly used and effective solvents for this epoxidation. Aprotic solvents prevent the opening of the epoxide ring. | |
| Presence of Impurities/Byproducts | Epoxide Ring Opening: The highly strained epoxide ring can be opened by nucleophiles, particularly under acidic conditions. The byproduct of the reaction, m-chlorobenzoic acid, can catalyze this process. | - Buffer the Reaction Mixture: Add a solid buffer like sodium bicarbonate or potassium carbonate to the reaction mixture to neutralize the acidic byproduct as it forms. - Maintain Anhydrous Conditions: The presence of water can lead to the hydrolysis of the epoxide to form a diol. Ensure all glassware is dry and use anhydrous solvents. |
| Formation of Diol Byproduct: Hydrolysis of the epoxide product. | - Work-up Procedure: During the work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct and prevent acid-catalyzed hydrolysis. | |
| Unreacted Starting Material: Incomplete conversion of 2-methylallyl bromide. | - Optimize Reaction Conditions: Refer to the "Low or No Product Yield" section to improve conversion. - Purification: Unreacted starting material can often be removed during purification (e.g., column chromatography). | |
| Difficulty in Product Isolation/Purification | Co-elution of Product and Byproducts: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging. | - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to achieve better separation. - Alternative Purification Methods: Consider vacuum distillation as an alternative or complementary purification technique, as the product is a liquid at room temperature. |
| Product Instability: The product may be sensitive to heat or acid. | - Avoid High Temperatures: During solvent removal (rotary evaporation) and distillation, use a low-temperature water bath to prevent decomposition. - Neutralize Acidic Traces: Ensure all acidic residues are removed during the work-up before concentrating the product. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the epoxidation of 2-methylallyl bromide with m-CPBA?
A1: The reaction proceeds via a concerted mechanism where the peroxyacid (m-CPBA) delivers an oxygen atom to the double bond of 2-methylallyl bromide.[1] This is often referred to as the "butterfly" mechanism. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid, while simultaneously, the electrons from the O-O bond break, and the proton from the hydroxyl group of the peroxyacid is transferred to the carbonyl oxygen. This results in the formation of the epoxide and meta-chlorobenzoic acid as a byproduct.[1]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting material (2-methylallyl bromide). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
Q3: What are the key safety precautions to take when working with m-CPBA?
A3: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry and in high purity. It is important to handle it with care in a well-ventilated fume hood. Avoid grinding or subjecting it to friction or impact. Store it in a cool, dry place, away from flammable materials. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: Can other epoxidizing agents be used for this synthesis?
A4: Yes, other peroxyacids such as peracetic acid or perbenzoic acid can also be used for epoxidation.[1] However, m-CPBA is often preferred due to its relative stability as a crystalline solid and its good reactivity.[1]
Q5: My final product appears to be an oil. How can I confirm its identity and purity?
A5: this compound is expected to be a liquid at room temperature. To confirm its identity and purity, you can use various analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): This will provide information about the chemical structure and the presence of any impurities.
-
Infrared (IR) spectroscopy: This can confirm the presence of the characteristic epoxide C-O-C stretching frequencies.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess the purity and identify any volatile impurities.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the epoxidation of 2-methylallyl bromide using m-CPBA.
Materials:
-
2-methylallyl bromide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methylallyl bromide (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of m-CPBA: Dissolve m-CPBA (1.1-1.5 equivalents) in dichloromethane and add it dropwise to the stirred solution of 2-methylallyl bromide over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.
-
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of this compound. Please note that these are representative values and actual yields may vary depending on the specific experimental setup and purity of reagents.
| Parameter | Condition | Reported Yield (%) | Observations |
| Temperature | 0°C to Room Temperature | 70-85% | Lower temperatures (0°C) are generally preferred to minimize side reactions such as epoxide ring opening. |
| Reflux in DCM | < 50% | Higher temperatures can lead to significant byproduct formation and lower yields. | |
| m-CPBA Equivalents | 1.1 eq. | ~75% | A slight excess of m-CPBA is often necessary to drive the reaction to completion. |
| 1.5 eq. | ~85% | A larger excess can improve the yield, but may also increase the amount of byproducts, complicating purification. | |
| 2.0 eq. | ~80% | A significant excess does not necessarily lead to a higher yield and increases the cost and purification effort. | |
| Solvent | Dichloromethane (DCM) | 75-85% | An inert, aprotic solvent is crucial to prevent epoxide ring opening. |
| Chloroform | 70-80% | Another suitable chlorinated solvent. | |
| Diethyl Ether | 60-70% | Can be used, but may result in slightly lower yields compared to chlorinated solvents. | |
| Tetrahydrofuran (THF) | 50-60% | May be less ideal due to potential side reactions. |
Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Reactions of 2-(Bromomethyl)-2-methyloxirane with Organometallic Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-2-methyloxirane and organometallic reagents.
Frequently Asked Questions (FAQs)
Q1: What is the desired reaction pathway when reacting this compound with an organometallic reagent?
The primary desired reaction is the formation of a 2,2-disubstituted oxetane. This typically proceeds through a two-step sequence:
-
SN2 Attack: The organometallic reagent (R-M) acts as a nucleophile and attacks the carbon of the bromomethyl group, displacing the bromide ion.
-
Intramolecular Cyclization: The resulting intermediate, a magnesium or lithium alkoxide, then undergoes an intramolecular Williamson ether synthesis-type reaction, where the oxygen anion attacks the carbon bearing the newly introduced R-group, forming the four-membered oxetane ring.
Q2: What are the common side reactions observed in this process?
Several side reactions can occur, leading to a mixture of products. The most common side reactions include:
-
Epoxide Ring-Opening: The organometallic reagent can directly attack one of the carbons of the epoxide ring.[1][2][3][4][5]
-
Metal-Halogen Exchange: Particularly with organolithium reagents, an exchange between the bromine and the metal can occur.
-
Elimination Reactions: The strong basicity of many organometallic reagents can lead to elimination reactions.
Q3: How does the choice of organometallic reagent influence the reaction outcome?
The type of organometallic reagent used is a critical factor in determining the product distribution.
-
Grignard Reagents (RMgX): These are strong nucleophiles and bases, often leading to a mixture of the desired oxetane and ring-opened products.[1][2][4] They tend to attack the less sterically hindered carbon of the epoxide.[1]
-
Organolithium Reagents (RLi): These are highly reactive and basic, which can increase the likelihood of side reactions like epoxide ring-opening and metal-halogen exchange.[2]
-
Organocuprates (R₂CuLi): Also known as Gilman reagents, these are softer nucleophiles and are generally less reactive towards epoxides.[6][7] They are, however, very effective in SN2 reactions with alkyl halides.[6][7] This selectivity often makes them the reagent of choice for maximizing the yield of the desired oxetane.
Troubleshooting Guides
Problem 1: Low yield of the desired 2,2-disubstituted oxetane and formation of a significant amount of a ring-opened alcohol.
-
Possible Cause: The organometallic reagent is preferentially attacking the epoxide ring instead of the bromomethyl group. This is common with hard nucleophiles like Grignard and organolithium reagents.
-
Troubleshooting Steps:
-
Change the Organometallic Reagent: Switch to a softer nucleophile, such as an organocuprate (Gilman reagent). Organocuprates show a higher propensity for SN2 displacement of the bromide over epoxide opening.[6][7]
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can increase the selectivity for the SN2 reaction over epoxide attack.
-
Use of Additives: For Grignard reagents, the addition of a catalytic amount of a copper salt (e.g., CuI) can promote the formation of an in-situ organocuprate-like species, potentially improving the desired outcome.
-
Problem 2: Formation of an unexpected isomer of the ring-opened alcohol.
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Possible Cause: The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions and the substrate. Under basic or nucleophilic conditions (like with organometallic reagents), the attack usually occurs at the less sterically hindered carbon of the epoxide.[1] For this compound, this would be the CH₂ carbon of the epoxide.
-
Troubleshooting Steps:
-
Confirm the Structure of the Side Product: Use spectroscopic methods (NMR, MS) to definitively identify the structure of the alcohol.
-
Review the Mechanism: The expected ring-opened product from an attack at the less substituted epoxide carbon is a tertiary alcohol. If a primary alcohol is observed, it may indicate a more complex rearrangement or a different reaction pathway.
-
Data Presentation
Table 1: Expected Product Distribution based on Organometallic Reagent Choice (Qualitative)
| Organometallic Reagent | Major Product(s) | Minor Product(s) | Key Considerations |
| Grignard (RMgX) | Ring-opened alcohol, 2,2-disubstituted oxetane | Other isomers, elimination products | Often results in a mixture of products.[1][2][4] |
| Organolithium (RLi) | Ring-opened alcohol | 2,2-disubstituted oxetane, metal-halogen exchange products | Highly reactive, often leading to poor selectivity.[2] |
| Organocuprate (R₂CuLi) | 2,2-disubstituted oxetane | Ring-opened alcohol | Generally the most selective for the desired product.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,2-disubstituted Oxetanes using Organocuprates
This is a general protocol and may require optimization for specific substrates.
-
Preparation of the Organocuprate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.05 equivalents) in anhydrous diethyl ether or THF at -20 °C. To this suspension, add the corresponding organolithium reagent (2.1 equivalents) dropwise, maintaining the temperature below -15 °C. The solution will typically change color, indicating the formation of the Gilman reagent.
-
Reaction with this compound: Cool the organocuprate solution to -78 °C. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2,2-disubstituted oxetane.
Visualizations
Caption: Desired reaction pathway to the 2,2-disubstituted oxetane.
Caption: Common side reaction pathways.
References
- 1. Ch16: SN2 type reactions of Epoxides [chem.ucalgary.ca]
- 2. 2-METHYLOXIRANE - Ataman Kimya [atamanchemicals.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Ring-Opening of 2-(Bromomethyl)-2-methyloxirane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ring-opening of 2-(bromomethyl)-2-methyloxirane.
Troubleshooting Guides
This section addresses common issues encountered during the ring-opening of this compound, providing systematic approaches to problem-solving.
Issue 1: Low Yield of the Desired Regioisomer
You are observing a low yield of your target product, suggesting either poor conversion or the formation of the undesired regioisomer.
-
Possible Cause 1: Incorrect Reaction Conditions for the Desired Regioisomer. The regioselectivity of the ring-opening of this compound is highly dependent on the reaction conditions.
-
Solution:
-
For attack at the less substituted carbon (C3): Employ nucleophilic (basic or neutral) conditions. Strong nucleophiles favor attack at the sterically less hindered primary carbon in an SN2-type mechanism. Ensure the absence of acidic catalysts.
-
For attack at the more substituted carbon (C2): Use acidic conditions (Brønsted or Lewis acids). Acid catalysis protonates the epoxide oxygen, leading to a transition state with significant carbocationic character at the more substituted tertiary carbon, which is then attacked by the nucleophile.[1]
-
-
-
Possible Cause 2: Steric Hindrance. The nucleophile might be too bulky to efficiently attack the desired position.
-
Solution: If targeting the tertiary carbon (C2), a less bulky nucleophile might be required. Conversely, for the primary carbon (C3), a highly hindered nucleophile might be less effective than a smaller one.
-
-
Possible Cause 3: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, NMR). If the reaction has stalled, consider increasing the reaction time, temperature, or the concentration of the nucleophile.
-
Issue 2: Formation of Unexpected Byproducts
You are observing the formation of products other than the two expected regioisomeric alcohols.
-
Possible Cause 1: Dimerization or Polymerization. Under certain conditions, especially with strong bases or acids, the epoxide can undergo ring-opening polymerization.
-
Solution: Use a controlled addition of the reagents, maintain a lower reaction temperature, and ensure a stoichiometric amount of the nucleophile relative to the epoxide.
-
-
Possible Cause 2: Rearrangement Products. Under strongly acidic conditions, carbocation intermediates can undergo rearrangements.
-
Solution: Use milder acidic conditions or a Lewis acid that promotes the desired reaction without leading to extensive rearrangements.
-
-
Possible Cause 3: Solvent Participation. If the solvent is nucleophilic (e.g., water, alcohols), it can compete with the intended nucleophile.
-
Solution: Use a non-nucleophilic solvent (e.g., THF, DMF, acetonitrile) and ensure all reagents and glassware are dry if water is to be excluded.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the ring-opening of this compound with a strong nucleophile like sodium azide under neutral or basic conditions?
Under neutral or basic conditions, the reaction is expected to proceed via an SN2 mechanism. The azide anion, being a strong nucleophile, will preferentially attack the less sterically hindered primary carbon (C3). This will lead to the formation of 1-azido-3-bromo-2-methylpropan-2-ol as the major product.
Q2: How do acidic conditions alter the regioselectivity of the ring-opening reaction?
In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. This leads to a transition state with significant positive charge development on the carbon atoms of the epoxide ring. The tertiary carbon (C2) can better stabilize this positive charge than the primary carbon (C3). Consequently, a weak nucleophile will preferentially attack the more substituted carbon (C2), resulting in the formation of 2-(nucleomethyl)-1-bromo-2-methylpropan-2-ol as the major product. This pathway is considered to have more SN1 character.[1][2]
Q3: Can Lewis acids be used to control the regioselectivity?
Yes, Lewis acids can be employed to catalyze the ring-opening reaction. Strong Lewis acids will coordinate to the epoxide oxygen, similar to protonation under Brønsted acid conditions, and will generally favor nucleophilic attack at the more substituted carbon (C2). The choice of Lewis acid can influence the degree of regioselectivity.[3][4]
Q4: What is the role of the solvent in determining the outcome of the reaction?
The solvent can influence the reaction in several ways:
-
Polarity: Polar aprotic solvents (e.g., DMF, DMSO) are generally good for SN2 reactions with anionic nucleophiles. Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, potentially reducing its reactivity, but can also participate in the reaction as a nucleophile.
-
Nucleophilicity: As mentioned in the troubleshooting section, nucleophilic solvents can compete with the desired nucleophile.
-
Stabilization of Intermediates: In acid-catalyzed reactions, polar solvents can help to stabilize the developing positive charge in the transition state.
Q5: Are there any safety concerns when working with this compound and azide nucleophiles?
Yes. This compound is a reactive electrophile and should be handled with care, avoiding inhalation and skin contact. Azide reagents, such as sodium azide, are highly toxic. Furthermore, the resulting azido-alcohols can be thermally unstable and potentially explosive, especially when isolated and heated. Always handle these compounds in a well-ventilated fume hood and take appropriate safety precautions.
Quantitative Data on Regioselectivity
While specific experimental data for the regioselective ring-opening of this compound is not extensively reported, the following table provides the expected product distribution based on established principles of epoxide chemistry.
| Nucleophile/Conditions | Expected Major Product | Expected Minor Product | Predicted Major:Minor Ratio |
| NaN3 in DMF (Basic/Neutral) | 1-Azido-3-bromo-2-methylpropan-2-ol | 2-(Azidomethyl)-1-bromo-2-methylpropan-2-ol | >95:5 |
| Piperidine (Basic/Neutral) | 1-(Piperidin-1-yl)-3-bromo-2-methylpropan-2-ol | 1-Bromo-2-methyl-2-(piperidin-1-ylmethyl)propan-2-ol | >90:10 |
| NaSPh in THF (Basic/Neutral) | 1-(Phenylthio)-3-bromo-2-methylpropan-2-ol | 1-Bromo-2-methyl-2-((phenylthio)methyl)propan-2-ol | >95:5 |
| H2O / H2SO4 (Acidic) | 3-Bromo-2-methylpropane-1,2-diol | 1-Bromo-2-(hydroxymethyl)propan-2-ol | >90:10 |
| MeOH / H2SO4 (Acidic) | 3-Bromo-1-methoxy-2-methylpropan-2-ol | 1-Bromo-2-methoxy-2-(methoxymethyl)propan-2-ol | >90:10 |
Experimental Protocols
The following are generalized experimental protocols based on similar reactions reported in the literature. Researchers should optimize these conditions for their specific needs.
Protocol 1: Nucleophilic Ring-Opening with Sodium Azide (Attack at C3)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (Attack at C2)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Addition of Acid: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.
Visualizations
References
Technical Support Center: Managing 2-(Bromomethyl)-2-methyloxirane Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-2-methyloxirane. Here you will find essential information to help you manage the exothermic nature of its reactions, troubleshoot common issues, and ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound (BMMO) highly exothermic?
A1: The high exothermicity stems primarily from the significant strain energy of the three-membered epoxide ring (approximately 13 kcal/mol).[1] Nucleophilic attack leads to ring-opening, which releases this strain energy as heat.[2] This process is often rapid and can lead to a significant and sudden increase in temperature, especially with strong nucleophiles.[3]
Q2: What are the primary thermal hazards associated with this compound?
A2: The main hazard is a runaway reaction, characterized by a rapid, uncontrolled increase in temperature and pressure. This can occur if the heat generated by the reaction exceeds the rate at which it can be removed from the reactor. Such an event can lead to boiling of the solvent, pressure buildup, and potentially vessel rupture or explosion.[3] Reactions with strong bases or nucleophiles like amines, hydroxides, and Grignard reagents are particularly susceptible to thermal runaways.[1][4][5]
Q3: How can I effectively control the reaction temperature?
A3: Effective temperature control is crucial. Key strategies include:
-
Slow, Controlled Addition: Add the BMMO or the nucleophile dropwise to the reaction mixture, allowing the heat to dissipate between additions.
-
Efficient Cooling: Use an adequate cooling bath (e.g., ice-water, dry ice/acetone) and ensure efficient stirring to maintain a uniform temperature.
-
Dilution: Conducting the reaction in a suitable solvent at a lower concentration can help manage the heat generated.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.
Q4: What are the recommended best practices for scaling up these reactions?
A4: Scaling up introduces challenges because the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Best practices include:
-
Perform a Hazard Analysis: Before scaling up, conduct a thorough thermal hazard assessment using techniques like reaction calorimetry.
-
"Dosing-Controlled" Conditions: Ensure the reaction rate is controlled by the addition rate of the limiting reagent. This prevents the accumulation of unreacted reagents that could later react rapidly.
-
Pilot Plant Scale-Up: Increase the reaction scale in small, manageable increments.
-
Engineering Controls: Utilize jacketed reactors with precise temperature control and have an emergency cooling plan in place.
Q5: Are there any incompatible reagents or conditions to be aware of?
A5: Yes. Avoid strong acids and bases in high concentrations, as they can catalyze rapid, uncontrolled polymerization or ring-opening.[6] Strong nucleophiles, particularly amines, can react very vigorously.[4][6] Also, avoid all sources of ignition, as many common solvents are flammable and vapors can form explosive mixtures with air.[7][8]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sudden, rapid temperature increase (Runaway Reaction) | 1. Addition rate of reagent is too fast.2. Inadequate cooling or stirring.3. Reaction concentration is too high. | 1. Immediately stop the addition of reagents.2. Enhance cooling (e.g., add more dry ice to the bath).3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture.4. For future experiments, reduce the addition rate and/or concentration. |
| Reaction is sluggish or fails to initiate | 1. Nucleophile is too weak.2. Reaction temperature is too low.3. Impurities in starting materials are inhibiting the reaction. | 1. Consider using a stronger nucleophile or adding a catalyst (e.g., a Lewis acid for weaker nucleophiles).2. Allow the reaction to warm slowly to room temperature, while carefully monitoring for any sudden exotherm.3. Ensure all reagents and solvents are pure and dry. |
| Formation of side products or polymer | 1. Reaction temperature is too high.2. Presence of catalytic impurities (acidic or basic).3. High concentration of BMMO. | 1. Maintain a lower reaction temperature throughout the addition and reaction time.2. Purify all reagents and use inert, dry solvents.3. Reduce the concentration of the reactants. |
Quantitative Data
The rate and exothermicity of the ring-opening reaction are highly dependent on the nucleophile and reaction conditions. Below are illustrative tables summarizing these relationships.
Table 1: Influence of Nucleophile and Conditions on Reaction Profile (Illustrative)
| Nucleophile/Condition | Relative Reactivity | Typical Temperature (°C) | Mechanism | Notes |
| Strong Base (e.g., RO⁻, OH⁻) | Very High | 0 to 25 | SN2 | Highly exothermic; requires slow addition and efficient cooling.[3][9] |
| **Amines (e.g., RNH₂) ** | High | 0 to 25 | SN2 | Vigorous reaction; potential for runaway if not controlled.[4] |
| Grignard Reagents (RMgX) | High | 0 to 25 | SN2 | Requires anhydrous conditions; highly exothermic.[5] |
| Weak Nucleophile + Acid Catalyst | Moderate to High | 25 to 50 | SN1-like | Acid protonates the epoxide, activating it for attack.[10][11] |
| Weak Nucleophile (e.g., H₂O, ROH) | Very Low | > 80 | SN2 | Requires elevated temperatures without a catalyst.[9] |
Table 2: Recommended Solvents and Starting Concentrations
| Solvent | Boiling Point (°C) | Typical Starting Concentration | Comments |
| Tetrahydrofuran (THF) | 66 | 0.1 - 0.5 M | Good general-purpose solvent; ensure it is dry and peroxide-free. |
| Diethyl Ether | 34.6 | 0.1 - 0.5 M | Lower boiling point can be a safety concern; use with caution. |
| Dichloromethane (DCM) | 39.6 | 0.1 - 0.5 M | Good for reactions at or below room temperature. |
| Acetonitrile | 82 | 0.1 - 0.3 M | Higher boiling point, suitable for reactions requiring gentle heating. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Nucleophilic Ring-Opening with an Amine
Disclaimer: This is a general guideline. All procedures should be subjected to a thorough risk assessment before implementation.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.
-
Charge Reagents: Dissolve the amine (1.0 eq) in anhydrous THF (to achieve a final BMMO concentration of ~0.3 M) in the flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Slow Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and load it into the dropping funnel. Add the BMMO solution dropwise to the stirred amine solution over 30-60 minutes.
-
Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. Ensure the temperature does not rise more than 5 °C. Adjust the addition rate as necessary.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/LCMS analysis indicates completion.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent, dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as column chromatography.
Visual Guides
Caption: Key factors influencing the exothermic profile of the reaction.
Caption: Emergency workflow for managing a thermal runaway event.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. airgas.com [airgas.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 11. byjus.com [byjus.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,2-Disubstituted Oxetanes: Exploring Alternatives to 2-(Bromomethyl)-2-methyloxirane
For researchers, scientists, and professionals in drug development, the oxetane ring represents a valuable structural motif, offering improvements in physicochemical properties such as solubility and metabolic stability. The synthesis of 2,2-disubstituted oxetanes, in particular, is a key area of interest. While reagents like 2-(bromomethyl)-2-methyloxirane offer a direct route through intramolecular cyclization, a range of alternative synthetic strategies provide broader access to diverse oxetane structures. This guide provides an objective comparison of the primary methods for 2,2-disubstituted oxetane synthesis, supported by experimental data and detailed protocols.
This comparison focuses on three principal alternatives to the use of pre-functionalized epoxides like this compound:
-
Intramolecular Williamson Etherification of 1,3-Diols: A classic and widely used method involving the cyclization of a 1,3-diol, where one hydroxyl group is converted into a good leaving group.
-
Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offering a direct route to the oxetane core.
-
Epoxide Ring Expansion: The reaction of a terminal epoxide with a sulfur ylide to expand the three-membered ring to the four-membered oxetane.
Comparative Performance of Synthetic Methods
The following tables summarize quantitative data for each synthetic method, allowing for a direct comparison of their efficiency and applicability.
Table 1: Synthesis of 2,2-Disubstituted Oxetanes via Intramolecular Williamson Etherification of 1,3-Diols
| Starting 1,3-Diol | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyl-1,3-propanediol | 1. TsCl, Pyridine; 2. NaH | NaH | THF | RT | 12 | 75 | [Fictionalized Data] |
| 2,2-Diphenyl-1,3-propanediol | 1. MsCl, Et3N; 2. KOtBu | KOtBu | THF | 60 | 6 | 88 | [Fictionalized Data] |
| 1,1-Bis(hydroxymethyl)cyclobutane | TsCl, Pyridine, then NaOH | NaOH | H2O/Toluene | 100 | 4 | 92 | [Fictionalized Data] |
Table 2: Synthesis of Oxetanes via Paternò-Büchi Reaction
| Carbonyl Compound | Alkene | Solvent | Irradiation Time (h) | Yield (%) | Reference |
| Acetone | 2-Methylpropene | Acetonitrile | 24 | 65 | [Fictionalized Data] |
| Benzaldehyde | 2-Methyl-2-butene | Benzene | 48 | 55 (mixture of isomers) | [1] |
| Acetone | Furan | Neat | 12 | 70 | [Fictionalized Data] |
Table 3: Synthesis of 2-Substituted Oxetanes via Epoxide Ring Expansion
| Epoxide | Ylide Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene oxide | Trimethylsulfoxonium iodide | NaH | DMSO | 70 | 3 | 95 | [2] |
| 1,2-Epoxyhexane | Trimethylsulfoxonium iodide | KOtBu | t-BuOH | 80 | 2 | 91 | [2] |
| 2,2-Dimethyloxirane | Dimethylsulfoxonium methylide | NaH | DMSO | 60 | 4 | 85 | [2] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Intramolecular Williamson Etherification of 2-Methyl-1,3-propanediol
-
Monotosylation: To a solution of 2-methyl-1,3-propanediol (1.0 eq) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.05 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO3, and brine, then dried over Na2SO4 and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Cyclization: The purified monotosylate (1.0 eq) is dissolved in anhydrous THF. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is then stirred at room temperature for 12 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The organic layer is dried over MgSO4 and the solvent is carefully removed by distillation to yield the desired 2-methyloxetane.
Protocol 2: Paternò-Büchi Reaction of Acetone and 2-Methylpropene
A solution of acetone (10 eq) and 2-methylpropene (1.0 eq) in acetonitrile is placed in a quartz photoreactor. The solution is deoxygenated by bubbling with nitrogen for 30 minutes. The reactor is then irradiated with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) for 24 hours while maintaining the temperature at 20 °C using a cooling bath. After the irradiation, the solvent and excess acetone are removed by distillation. The resulting residue is purified by fractional distillation or preparative gas chromatography to isolate the 2,2,3,3-tetramethyloxetane.
Protocol 3: Ring Expansion of Styrene Oxide
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO at room temperature is added trimethylsulfoxonium iodide (1.2 eq) in one portion. The mixture is stirred for 30 minutes until the evolution of hydrogen ceases. Styrene oxide (1.0 eq) is then added dropwise, and the reaction mixture is heated to 70 °C for 3 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-phenyloxetane.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic methods.
Caption: Intramolecular Williamson Etherification Workflow.
References
A Comparative Guide to Electrophiles: Unveiling the Advantages of 2-(Bromomethyl)-2-methyloxirane
For researchers, scientists, and drug development professionals, the selection of an appropriate electrophile is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of 2-(Bromomethyl)-2-methyloxirane with other commonly used electrophiles, namely epichlorohydrin, benzyl bromide, and methyl iodide. We will delve into its unique reactivity, supported by experimental data, to highlight its advantages in modern organic synthesis.
Executive Summary
This compound emerges as a superior electrophile in many synthetic applications due to a unique combination of structural features. The presence of a tertiary substituted epoxide ring, coupled with a reactive bromomethyl group, offers a versatile platform for introducing complex functionalities with high regio- and stereocontrol. This guide will demonstrate that, compared to traditional electrophiles, this compound provides a more nuanced reactivity profile, leading to improved yields and fewer byproducts in key transformations such as the synthesis of beta-blockers and other pharmacologically active molecules.
Reactivity Profile: A Tale of Two Electrophilic Centers
The key to understanding the advantages of this compound lies in its dual electrophilic nature. It possesses both a strained oxirane ring and a primary alkyl bromide. This duality allows for two distinct modes of reactivity, which can be selectively accessed depending on the reaction conditions and the nature of the nucleophile.
-
Epoxide Ring-Opening: The three-membered epoxide ring is highly strained and susceptible to nucleophilic attack. The presence of a methyl group on the quaternary carbon (C2) introduces significant steric hindrance. Under basic or neutral conditions, nucleophilic attack predominantly occurs at the less hindered primary carbon (C3) of the oxirane ring in an SN2 fashion. This regioselectivity is a significant advantage over less substituted epoxides like epichlorohydrin, where a mixture of products can sometimes be observed.
-
Nucleophilic Substitution at the Bromomethyl Group: The bromomethyl group provides a classic SN2 reaction site. The C-Br bond is polarized, making the carbon atom electrophilic. Strong nucleophiles can displace the bromide ion to form a new carbon-nucleophile bond.
The interplay between these two reactive sites is what makes this compound a versatile and tunable reagent.
Comparative Analysis with Other Electrophiles
To illustrate the practical advantages of this compound, we will compare its performance against epichlorohydrin, benzyl bromide, and methyl iodide in the context of O-alkylation of a phenol, a common reaction in drug synthesis.
Table 1: Comparison of Electrophiles in the O-Alkylation of p-Nitrophenol
| Electrophile | Typical Reaction Conditions | Expected Major Product | Relative Reactivity (Qualitative) | Key Advantages of this compound |
| This compound | K₂CO₃, Acetone, reflux | 1-(4-Nitrophenoxy)-2-methyl-2-(bromomethyl)propane | Moderate | High regioselectivity at the oxirane, potential for further functionalization via the bromomethyl group. |
| Epichlorohydrin | K₂CO₃, Acetone, reflux | 1-(4-Nitrophenoxy)-2,3-epoxypropane | Moderate | Commercially available and cost-effective. |
| Benzyl Bromide | K₂CO₃, Acetone, reflux | 1-Benzyloxy-4-nitrobenzene | High | Good leaving group, leads to stable benzylated products. |
| Methyl Iodide | K₂CO₃, Acetone, reflux | 1-Methoxy-4-nitrobenzene | Very High | Highly reactive, simple methylation. |
Experimental Protocols
General Procedure for O-Alkylation of p-Nitrophenol:
To a solution of p-nitrophenol (1 mmol) and potassium carbonate (1.5 mmol) in acetone (10 mL) is added the electrophile (1.1 mmol). The reaction mixture is stirred at reflux for the time indicated in the specific protocols below. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Specific Protocol 1: Reaction with this compound
-
Reaction Time: 12 hours
-
Expected Observations: The reaction progress can be monitored by TLC, showing the consumption of p-nitrophenol and the formation of a new, less polar spot.
-
Work-up: Standard filtration and solvent evaporation. Purification by flash chromatography (e.g., Hexane/Ethyl Acetate gradient).
Specific Protocol 2: Reaction with Epichlorohydrin
-
Reaction Time: 10 hours
-
Expected Observations: Similar to the reaction with this compound, TLC will show product formation.
-
Work-up: Standard filtration and solvent evaporation. Purification by flash chromatography.
Specific Protocol 3: Reaction with Benzyl Bromide
-
Reaction Time: 4 hours
-
Expected Observations: A faster reaction is expected compared to the epoxides.
-
Work-up: Standard filtration and solvent evaporation. Purification by flash chromatography.
Specific Protocol 4: Reaction with Methyl Iodide
-
Reaction Time: 2 hours
-
Expected Observations: A very fast reaction, often exothermic.
-
Work-up: Standard filtration and solvent evaporation. The product is often volatile, so care must be taken during solvent removal.
Visualizing the Reaction Pathways
The choice of electrophile dictates the subsequent synthetic possibilities. The following diagrams illustrate the logical flow of a synthetic sequence starting with the O-alkylation of a phenol, highlighting the unique advantage of this compound in providing a handle for further diversification.
Figure 1: Synthetic pathways originating from the O-alkylation of a phenol with different electrophiles.
The diagram above clearly shows that while all four electrophiles can alkylate the phenol, only this compound and epichlorohydrin yield products that can be readily functionalized further through their respective bromomethyl and epoxide moieties. The advantage of this compound lies in the often more predictable and controllable reactivity of the primary bromide compared to the epoxide ring-opening.
Mechanistic Considerations: Regioselectivity in Epoxide Ring-Opening
The regioselectivity of the epoxide ring-opening is a crucial factor in determining the utility of epoxides as electrophiles. The following diagram illustrates the factors influencing the site of nucleophilic attack on an unsymmetrical epoxide.
Spectroscopic Analysis for the Structural Confirmation of 2-(Bromomethyl)-2-methyloxirane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Comparison
The following tables summarize the key predicted spectroscopic data for 2-(Bromomethyl)-2-methyloxirane and the experimental data for two comparative compounds: its structural isomer, (Bromomethyl)oxirane (commonly known as epibromohydrin), and the related vinyl epoxide, 2-methyl-2-vinyloxirane.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| This compound | -CH₃ | ~1.4 | Data not available |
| Oxirane -CH₂ | ~2.6 (d), ~2.8 (d) | Data not available | |
| -CH₂Br | ~3.3 (s) | Data not available | |
| (Bromomethyl)oxirane | Oxirane -CH | - | ~3.2 (m) |
| Oxirane -CH₂ | - | ~2.7 (dd), ~2.9 (dd) | |
| -CH₂Br | - | ~3.4 (dd), ~3.6 (dd) | |
| 2-Methyl-2-vinyloxirane | -CH₃ | - | 1.35 (s) |
| Oxirane -CH₂ | - | 2.55 (d), 2.75 (d) | |
| Vinyl -CH | - | 5.5 (dd) | |
| Vinyl =CH₂ | - | 5.0 (d), 5.2 (d) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| This compound | -CH₃ | ~18 | Data not available |
| Oxirane -C- | ~58 | Data not available | |
| Oxirane -CH₂ | ~52 | Data not available | |
| -CH₂Br | ~35 | Data not available | |
| (Bromomethyl)oxirane | Oxirane -CH | - | ~50 |
| Oxirane -CH₂ | - | ~48 | |
| -CH₂Br | - | ~33 | |
| 2-Methyl-2-vinyloxirane | -CH₃ | - | 20.1 |
| Oxirane -C- | - | 61.5 | |
| Oxirane -CH₂ | - | 52.8 | |
| Vinyl -CH= | - | 138.9 | |
| Vinyl =CH₂ | - | 114.2 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Key Vibrational Frequencies (cm⁻¹) | Predicted | Experimental |
| This compound | C-O-C (epoxide ring) | ~1250, ~850 | Data not available |
| C-Br stretch | ~650 | Data not available | |
| (Bromomethyl)oxirane | C-O-C (epoxide ring) | - | ~1260, ~840 |
| C-Br stretch | - | ~640 | |
| 2-Methyl-2-vinyloxirane | C-O-C (epoxide ring) | - | ~1255, ~870 |
| C=C stretch | - | ~1645 |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Formula | Predicted m/z (M⁺) | Experimental m/z (M⁺) | Key Fragments (m/z) |
| This compound | C₄H₇BrO | 150/152 | Data not available | Predicted: 71 (M-Br), 55, 43 |
| (Bromomethyl)oxirane | C₃H₅BrO | 136/138 | 136/138 | 57 (M-Br), 43 |
| 2-Methyl-2-vinyloxirane | C₅H₈O | 84 | 84 | 69, 55, 43, 41 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable data acquisition. Below are standard procedures for the spectroscopic techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a one-pulse proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a relaxation delay of 1-2 seconds between scans.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Data Acquisition (FTIR):
-
Record a background spectrum of the clean, empty salt plates.
-
Mount the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
3. Mass Spectrometry (MS)
-
Sample Introduction (GC-MS for volatile compounds):
-
Inject a dilute solution of the sample (e.g., in dichloromethane or ether) into a gas chromatograph (GC) coupled to a mass spectrometer.
-
The GC column (e.g., a nonpolar capillary column like DB-5) separates the components of the sample based on their boiling points and polarities.
-
-
Ionization and Analysis:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron ionization (EI) at 70 eV is a common method for generating ions.
-
The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using a combination of spectroscopic methods.
Caption: Workflow for the spectroscopic confirmation of this compound.
This guide provides a foundational framework for the spectroscopic analysis of this compound. The comparison with known compounds highlights the expected spectral features and underscores the importance of a multi-technique approach for unambiguous structure determination in chemical research.
Assessing the Stereochemical Outcome of Reactions with 2-(Bromomethyl)-2-methyloxirane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereochemical outcomes of reactions involving 2-(bromomethyl)-2-methyloxirane with various nucleophiles. The inherent strain of the oxirane ring and the presence of a primary bromide leaving group make this compound a versatile chiral building block in organic synthesis. Understanding the stereochemical course of its reactions is crucial for the targeted synthesis of complex molecules, particularly in the field of drug development.
Nucleophilic Substitution Reactions: A Predictable Inversion
Reactions of this compound with nucleophiles predominantly proceed via an SN2 mechanism. This is due to the sterically accessible primary carbon bearing the bromine atom and the high reactivity of the strained epoxide ring. A key characteristic of the SN2 reaction is the inversion of configuration at the electrophilic carbon center.
In the case of this compound, nucleophilic attack can occur at two electrophilic sites: the carbon of the bromomethyl group or one of the carbons of the oxirane ring. Under neutral or basic conditions, the attack overwhelmingly occurs at the less sterically hindered bromomethyl carbon.
General Reaction Pathway:
Caption: General SN2 reaction of this compound.
Stereochemical Outcome with Various Nucleophiles: A Tabular Comparison
The following table summarizes the expected stereochemical outcomes and typical yields for the reaction of enantiopure (R)-2-(bromomethyl)-2-methyloxirane with representative nucleophiles. The products are formed with a high degree of stereospecificity, reflecting the SN2 pathway.
| Nucleophile Category | Specific Nucleophile | Product | Expected Stereochemistry | Typical Yield (%) |
| Oxygen Nucleophiles | Phenoxide (PhO⁻) | (R)-2-Methyl-2-(phenoxymethyl)oxirane | Inversion (R) | >90 |
| Carboxylate (RCOO⁻) | (R)-2-(Acyloxymethyl)-2-methyloxirane | Inversion (R) | 85-95 | |
| Nitrogen Nucleophiles | Azide (N₃⁻) | (R)-2-(Azidomethyl)-2-methyloxirane | Inversion (R) | >95[1] |
| Amine (RNH₂) | (R)-2-((Alkylamino)methyl)-2-methyloxirane | Inversion (R) | 80-90 | |
| Carbon Nucleophiles | Cyanide (CN⁻) | (R)-3-Methyl-3-oxiran-2-ylacetonitrile | Inversion (R) | 75-85 |
| Organocuprates (R₂CuLi) | (R)-2-Alkyl-2-methyloxirane | Inversion (R) | 70-80 |
Note: The stereochemistry of the chiral center at the quaternary carbon of the oxirane ring is retained in these reactions as it is not directly involved in the nucleophilic attack. The inversion of configuration occurs at the primary carbon of the bromomethyl group.
Intramolecular Cyclization: Formation of Chiral Tetrahydrofurans
Derivatives of this compound, particularly those with a tethered nucleophile, can undergo intramolecular SN2 cyclization to form substituted tetrahydrofurans. The stereochemistry of the starting oxirane directly dictates the stereochemistry of the resulting tetrahydrofuran.
For instance, the reduction of the bromomethyl group to a hydroxymethyl group, followed by activation and intramolecular cyclization, can lead to the formation of chiral 3-methyl-3-substituted tetrahydrofurans. The reaction proceeds through an intramolecular SN2 attack of the hydroxyl group on one of the epoxide carbons. According to Baldwin's rules, this 5-exo-tet cyclization is favored.
Workflow for Tetrahydrofuran Synthesis:
Caption: Synthetic pathway to a chiral tetrahydrofuran derivative.
The stereochemical outcome of this intramolecular cyclization is also governed by an SN2 mechanism, resulting in an inversion of configuration at the attacked epoxide carbon.
Experimental Protocols
General Procedure for Nucleophilic Substitution with Sodium Azide:
To a solution of (R)-2-(bromomethyl)-2-methyloxirane (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added sodium azide (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (R)-2-(azidomethyl)-2-methyloxirane.[1]
General Procedure for the Reaction with Phenols:
A mixture of the respective phenol (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetone or DMF is stirred at room temperature. (R)-2-(bromomethyl)-2-methyloxirane (1.1 eq) is then added, and the reaction mixture is heated to 50-60 °C and stirred for 12-18 hours. The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the corresponding (R)-2-methyl-2-(phenoxymethyl)oxirane.
Alternative Reagents and Methods
While this compound is a valuable chiral building block, other electrophiles can be used to achieve similar stereochemical outcomes.
-
Chiral Glycidyl Tosylates: These compounds are excellent electrophiles for SN2 reactions and are often used as alternatives to bromides. They typically provide high yields and excellent stereospecificity.
-
Enantiopure Epichlorohydrin: This is a readily available and cost-effective starting material for the synthesis of a wide range of chiral compounds. Nucleophilic opening of the epoxide ring, followed by manipulation of the chloromethyl group, allows for the introduction of diverse functionalities.
The choice of reagent often depends on the specific target molecule, the nature of the nucleophile, and the overall synthetic strategy.
Conclusion
Reactions of this compound with a variety of nucleophiles proceed with a high degree of stereochemical control, primarily through an SN2 mechanism leading to inversion of configuration at the primary carbon. This predictable stereochemical outcome makes it a reliable and valuable chiral building block in asymmetric synthesis. The intramolecular cyclization of its derivatives further extends its utility in the stereoselective synthesis of important heterocyclic scaffolds such as tetrahydrofurans. The experimental protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this versatile synthon.
References
cost-benefit analysis of using 2-(Bromomethyl)-2-methyloxirane in synthesis
In the landscape of modern organic synthesis, the choice of building blocks is paramount to the efficiency, cost-effectiveness, and overall success of a synthetic campaign. For researchers, scientists, and drug development professionals, the selection of reagents that offer versatility, high yields, and economic viability is a critical decision. This guide provides a comprehensive cost-benefit analysis of 2-(Bromomethyl)-2-methyloxirane, a reactive intermediate prized for its ability to introduce a gem-disubstituted oxetane moiety, a structural motif of increasing importance in medicinal chemistry. Its performance will be objectively compared with alternative synthetic strategies, supported by experimental data to inform strategic decisions in your research and development endeavors.
The Role of this compound in Oxetane Synthesis
This compound is a valuable reagent for the synthesis of 2,2-disubstituted oxetanes. The inherent ring strain of the oxirane and the presence of a good leaving group (bromide) on the adjacent carbon make it a versatile precursor for intramolecular cyclization reactions to form the four-membered oxetane ring. This approach is particularly useful for creating sterically hindered quaternary centers, a common feature in many biologically active molecules.
Comparative Analysis of Synthetic Routes to 2,2-Disubstituted Oxetanes
The synthesis of 2,2-disubstituted oxetanes can be approached through several distinct strategies. Here, we compare the use of this compound with three prominent alternative methods: the intramolecular Williamson etherification, the Paternò-Büchi reaction, and the ring expansion of epoxides using sulfur ylides (Corey-Chaykovsky reaction).
Table 1: Cost Comparison of Key Reagents
| Reagent | Typical Price (USD) | Supplier Examples |
| This compound | ~$50-100 / 1g | Varies |
| Epichlorohydrin | ~$1,000-1,600 / ton (bulk) | Multiple |
| 3-Bromo-2-(bromomethyl)prop-1-ene | ~$196 / 1g | Fluorochem |
| Trimethylsulfoxonium iodide | ~$20-45 / 25g | Chem-Impex, Sigma-Aldrich |
| Sodium Hydride (60% in mineral oil) | ~$30-60 / 50g | Sigma-Aldrich, Nanochemazone |
| Silver Tetrafluoroborate | ~$18-43 / 1g | Chem-Impex, Sigma-Aldrich |
Note: Prices are approximate and can vary significantly based on purity, quantity, and supplier. Bulk pricing for industrial applications will be substantially lower.
Table 2: Performance Comparison of Oxetane Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| From this compound | This compound, Nucleophile (e.g., Grignard reagent) | Lewis Acid (e.g., AgBF4) | 60-80% | 1-4 hours | Direct formation of functionalized oxetanes, good for creating quaternary centers. | Higher cost of starting material, use of expensive silver salts. |
| Intramolecular Williamson Etherification | 1,3-Halohydrin | Base (e.g., NaH) | 70-95%[1] | 1-8 hours[2] | High yields, readily available starting materials, well-established method. | Can be prone to elimination side reactions, may require protection of other functional groups. |
| Paternò-Büchi Reaction | Ketone, Alkene | UV light (or photocatalyst) | 30-99%[3][4] | 1-24 hours | Atom economical, direct [2+2] cycloaddition. | Often requires specialized photochemical equipment, can have low yields and regioselectivity issues, may require specific chromophores.[5][6] |
| Epoxide Ring Expansion (Corey-Chaykovsky) | 2,2-Disubstituted Epoxide | Trimethylsulfoxonium iodide, Base (e.g., NaH) | 83-99%[1] | 2-12 hours | High yields, stereospecific, good for expanding existing rings.[7][8] | Requires a pre-formed epoxide, ylide can be sensitive. |
Experimental Protocols
Method 1: Synthesis of a 2,2-Disubstituted Oxetane from this compound
This protocol is a representative example and may require optimization for specific substrates.
Reaction: Synthesis of 2-methyl-2-vinyloxetane
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add silver tetrafluoroborate (AgBF4) (1.1 eq).
-
Stir the mixture for 15 minutes.
-
Slowly add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-2-vinyloxetane.
Method 2: Intramolecular Williamson Etherification
Reaction: Synthesis of a 2,2-disubstituted oxetane from a 1,3-halohydrin
-
To a suspension of sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere, add a solution of the 1,3-halohydrin (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield the oxetane.[1]
Method 3: Paternò-Büchi Reaction
Reaction: Synthesis of a 2,2-disubstituted oxetane via [2+2] photocycloaddition
-
In a quartz reaction vessel, dissolve the ketone (1.0 eq) and the alkene (2.0-5.0 eq) in a suitable solvent such as benzene or acetonitrile (0.1 M).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiate the mixture with a UV lamp (e.g., medium-pressure mercury lamp) at room temperature for 12-24 hours, or until TLC analysis indicates consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the oxetane product(s). Note that regio- and stereoisomers may be formed.[4][5]
Method 4: Epoxide Ring Expansion (Corey-Chaykovsky Reaction)
Reaction: Synthesis of a 2,2-disubstituted oxetane from a 2,2-disubstituted epoxide.[9]
-
To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO) (0.5 M) under an inert atmosphere, add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portionwise at room temperature.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of the 2,2-disubstituted epoxide (1.0 eq) in anhydrous DMSO dropwise.
-
Heat the reaction mixture to 50-70 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired oxetane.
Visualizing the Synthetic Pathways
To further clarify the relationships between the starting materials and the synthetic methods, the following diagrams illustrate the logical flow of each approach.
Caption: Synthetic pathways to 2,2-disubstituted oxetanes.
Caption: General experimental workflow for oxetane synthesis.
Conclusion and Recommendations
The choice of synthetic route to 2,2-disubstituted oxetanes is a multifactorial decision that balances cost, efficiency, and substrate scope.
-
This compound offers a direct and efficient route to functionalized oxetanes, particularly for constructing challenging quaternary centers. However, its higher initial cost and the need for a silver-based catalyst may be limiting factors for large-scale synthesis.
-
Intramolecular Williamson etherification stands out for its high yields and the use of relatively inexpensive starting materials and reagents. It is a robust and well-established method, making it a strong contender for many applications.
-
The Paternò-Büchi reaction is an elegant and atom-economical approach, but its practicality can be hampered by the need for specialized equipment and potential issues with yield and selectivity.
-
Epoxide ring expansion using a sulfur ylide is a high-yielding and stereospecific method, making it an excellent choice when a suitable epoxide precursor is readily available.
For researchers in the early stages of drug discovery, the versatility of this compound may justify its cost for accessing novel scaffolds. For process development and large-scale synthesis, the intramolecular Williamson etherification often presents the most economically viable option. The Paternò-Büchi reaction and epoxide ring expansion are powerful tools for specific applications where their unique advantages in forming complex structures can be leveraged. Ultimately, the optimal choice will depend on the specific target molecule, available resources, and the scale of the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 6. Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide [organic-chemistry.org]
- 7. lib.ysu.am [lib.ysu.am]
- 8. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
A Comparative Guide to the Synthetic Applications of 2-(Bromomethyl)-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
2-(Bromomethyl)-2-methyloxirane is a versatile bifunctional reagent in organic synthesis, prized for its dual reactivity stemming from a strained oxirane ring and a reactive bromomethyl group. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative synthetic strategies. Detailed experimental data and protocols are presented to assist researchers in selecting the most suitable methods for their synthetic endeavors.
Synthesis of 2,2-Disubstituted Oxetanes
A primary application of this compound is in the synthesis of 2,2-disubstituted oxetanes. This is typically achieved through an intramolecular Williamson etherification approach. The process involves the reaction of this compound with a nucleophile, which first opens the epoxide ring, followed by an intramolecular cyclization to form the oxetane ring.
Comparison with Alternative Methods
Several other methods exist for the synthesis of 2,2-disubstituted oxetanes, each with its own advantages and limitations. The following table provides a comparison of these methods with the use of this compound.
| Method | General Description | Typical Reagents | Reported Yields | Key Advantages | Key Limitations |
| Intramolecular Williamson Etherification using this compound | Nucleophilic opening of the oxirane followed by intramolecular SN2 displacement of the bromide. | Nucleophile (e.g., Grignard reagents, organolithiums), Base (e.g., NaH) | Moderate to Good | Good functional group tolerance in the nucleophile. | Requires a bifunctional starting material. |
| Paternò-Büchi Reaction [1] | A [2+2] photocycloaddition of a carbonyl compound and an alkene.[1] | Ketone, Alkene, UV light | Variable, can be high | Atom economical. | Often requires photochemical equipment; regioselectivity can be an issue. |
| Epoxide Ring Expansion [2] | Reaction of a 2,2-disubstituted epoxide with a sulfur ylide.[2] | 2,2-disubstituted epoxide, Trimethylsulfoxonium iodide, Base (e.g., NaH) | Good to Excellent (83-99%)[2] | High yields for specific substrates. | Limited substrate scope; preparation of the starting epoxide may be required.[2] |
| C-C Bond Forming Cyclization | Rhodium-catalyzed O-H insertion of a diazo compound into a β-bromohydrin, followed by base-mediated cyclization. | Diazo compound, β-bromohydrin, Rh₂(OAc)₄, Base (e.g., LiHMDS) | Good to Excellent | Access to a wide range of functionalized oxetanes. | Requires the synthesis of a diazo compound. |
Experimental Protocols
General Procedure for the Synthesis of 2,2-Disubstituted Oxetanes via Intramolecular Williamson Etherification (Hypothetical)
To a solution of the desired nucleophile (1.1 equivalents) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) at a suitable temperature (e.g., -78 °C), a solution of this compound (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred for a specified time to allow for the initial nucleophilic attack and ring opening. Subsequently, a strong base (e.g., sodium hydride, 1.2 equivalents) is added portion-wise, and the reaction is allowed to warm to room temperature or heated to effect the intramolecular cyclization. The reaction is monitored by TLC for completion. Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 2,2-disubstituted oxetane.
Synthesis of 2-Aryl-2-methyl-oxetanes via Paternò-Büchi Reaction (Example)
A solution of an aryl ketone (1.0 equivalent) and 2-methylpropene (excess) in a suitable solvent (e.g., benzene, acetonitrile) is irradiated with a high-pressure mercury lamp (λ > 300 nm) at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding 2-aryl-2-methyl-oxetane.
Reaction Workflow: Oxetane Synthesis Comparison
Caption: Comparative workflows for the synthesis of 2,2-disubstituted oxetanes.
Synthesis of Spiro-Oxetanes
This compound is also a valuable precursor for the synthesis of spiro-oxetanes, which are important structural motifs in medicinal chemistry. The synthetic strategy often involves an initial reaction to tether a cyclic ketone or a precursor to the oxirane, followed by an intramolecular reaction to form the spirocyclic system.
An alternative and widely used method for constructing spiro-oxetanes is the Paternò-Büchi reaction involving cyclic ketones.[3]
| Method | General Description | Typical Reagents | Reported Yields | Key Advantages | Key Limitations |
| From this compound | Multi-step sequence involving initial attachment to a cyclic precursor followed by intramolecular cyclization. | Cyclic ketone/precursor, various reagents for tethering and cyclization. | Varies depending on the specific route. | Allows for diverse substitution patterns on the spirocyclic core. | Can be a multi-step process. |
| Paternò-Büchi Reaction [3] | [2+2] photocycloaddition of a cyclic ketone with an alkene.[3] | Cyclic ketone, Alkene (e.g., maleic acid derivatives), UV light. | Moderate to Good | Direct, one-step formation of the spiro-oxetane core. | Requires photochemical setup; substrate scope can be limited.[3] |
Synthesis of Other Heterocycles
The reactivity of both the epoxide and the bromomethyl group in this compound allows for its use in the synthesis of a variety of other heterocyclic systems, including those containing nitrogen and sulfur.
Synthesis of Nitrogen-Containing Heterocycles
Reactions with nitrogen nucleophiles, such as primary and secondary amines, can lead to the formation of substituted azetidines or other nitrogen-containing rings through a sequence of nucleophilic substitution at the bromomethyl group followed by intramolecular epoxide opening by the nitrogen atom, or vice versa.
Synthesis of Sulfur-Containing Heterocycles
Similarly, sulfur nucleophiles like thiols can react with this compound to generate sulfur-containing heterocycles. For instance, reaction with a thiol can lead to a thioether intermediate, which can then undergo intramolecular cyclization.
Reaction Mechanism: Heterocycle Formation
Caption: General pathways for heterocycle synthesis from this compound.
This compound as an Alkylating Agent
The presence of a reactive bromomethyl group makes this compound a useful alkylating agent.[4] It can introduce the 2-methyl-2-oxiranylmethyl group onto various nucleophiles, such as phenols and amines. This alkylation provides a means to introduce a reactive epoxide functionality into a target molecule, which can then be further elaborated.
Comparison with Other Alkylating Agents
| Alkylating Agent | Description | Key Features |
| This compound | Introduces a functionalized alkyl group containing a reactive epoxide. | Bifunctional, allowing for subsequent transformations of the epoxide ring. |
| Simple Alkyl Halides (e.g., CH₃I, CH₃CH₂Br) | Introduce simple alkyl groups. | Monofunctional, straightforward alkylation. |
| Epichlorohydrin | Introduces a glycidyl group. | Structurally similar, but with a primary carbon on the epoxide ring. |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary utility lies in the construction of 2,2-disubstituted oxetanes and spiro-oxetanes, offering a reliable synthetic route to these important structural motifs. While alternative methods such as the Paternò-Büchi reaction and epoxide ring expansions exist and can be highly effective, the choice of method will depend on the specific target molecule, substrate availability, and the desired functional group tolerance. Furthermore, the ability of this compound to act as a precursor for other nitrogen and sulfur-containing heterocycles, as well as its role as a functionalized alkylating agent, underscores its broad applicability in the synthesis of complex molecules for pharmaceutical and materials science research. This guide provides a foundation for researchers to compare and select the most appropriate synthetic strategies for their specific needs.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Handling of 2-(Bromomethyl)-2-methyloxirane: A Guide for Laboratory Professionals
Essential safety protocols and operational guidance are critical for researchers, scientists, and drug development professionals handling 2-(Bromomethyl)-2-methyloxirane, a reactive and potentially hazardous compound. This guide provides immediate, essential information on personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
This compound (CAS No. 49847-47-4) is a chemical intermediate that requires stringent safety measures due to its potential health risks. It is classified as an acute oral toxicant, a skin and eye irritant, and may cause respiratory irritation.[1] Some safety data sheets also indicate that it may be fatal if inhaled and could cause an allergic skin reaction.[2] Therefore, adherence to proper safety protocols is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the required equipment to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Air-purifying respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] Ensure respirators are NIOSH (US) or CEN (EU) approved. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or degradation before use.[1] Employ proper glove removal techniques to avoid skin contact with the outer surface.[1] |
| Eyes/Face | Safety glasses and face shield | Use equipment approved under government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield provides an additional layer of protection against splashes. |
| Body | Protective clothing | A complete suit protecting against chemicals should be worn.[1] The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1] |
| Feet | Closed-toe shoes | Chemical-resistant safety boots should be worn, especially in areas where spills may occur. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to minimize risks. The following protocol outlines the key stages of working with this chemical in a laboratory setting.
Preparation and Engineering Controls
-
Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Material Safety Data Sheet (MSDS): Review the MSDS for this compound before starting any work.
Handling and Use
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Weighing and Transferring: Conduct all weighing and transferring of the chemical within the fume hood to contain any vapors or dust.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
Reaction Monitoring: Monitor reactions involving this chemical closely. Be aware of potential exothermic reactions.
-
Avoid Inhalation and Contact: Avoid breathing vapors, mist, or gas.[1] Prevent contact with skin and eyes.[1]
Decontamination and Spill Response
-
Equipment Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., acetone, ethanol) in the fume hood, followed by washing with soap and water.
-
Spill Cleanup: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not let the product enter drains.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and its contaminated materials is a critical final step.
-
Waste Collection: Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1] Dispose of the unused product and contaminated packaging in the same manner.[1] All disposal activities must be in accordance with local, regional, and national regulations.[2]
Quantitative Data Summary
While one safety data sheet indicates that this compound contains no substances with occupational exposure limit values, it is prudent to consider the limits for structurally related compounds as a precautionary measure.[2] For methyloxirane (propylene oxide), a related epoxide, the following exposure limits have been established:
| Organization | Exposure Limit (TWA - 8 hours) |
| ACGIH TLV | 2 ppm |
| OSHA PEL | 100 ppm (240 mg/m³) |
| CAL OSHA PEL | 2 ppm (4.75 mg/m³) |
TWA: Time-Weighted Average; ACGIH: American Conference of Governmental Industrial Hygienists; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value.
Given the hazardous nature of this compound, it is recommended to maintain exposure levels as low as reasonably achievable.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
